2-methyl-acrylate-PEG12-amine-Boc
説明
BenchChem offers high-quality 2-methyl-acrylate-PEG12-amine-Boc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-acrylate-PEG12-amine-Boc including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H63NO15/c1-30(2)31(35)48-29-28-47-27-26-46-25-24-45-23-22-44-21-20-43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-34-32(36)49-33(3,4)5/h1,6-29H2,2-5H3,(H,34,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMTYYSMHWJVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H63NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Precision Engineering in Bioconjugation: The Strategic Advantage of Discrete PEG12 Spacers
Executive Summary: The Shift to Monodispersity
In the early eras of bioconjugation, polyethylene glycol (PEG) was treated as a commodity polymer—a "cloud" of varying chain lengths used primarily to mask immunogenicity or increase hydrodynamic radius. Today, that paradigm has shifted.[1] In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is no longer a passive spacer; it is a structural component that dictates pharmacokinetics (PK) and pharmacodynamics (PD).
This guide focuses on Discrete PEG12 (dPEG®12) , a specific spacer length (approx. 45–50 Å) that has emerged as a "Goldilocks" standard in modern drug design. Unlike polydisperse mixtures, discrete PEG12 offers a single molecular weight, eliminating batch-to-batch variability and simplifying the Chemistry, Manufacturing, and Controls (CMC) process required by regulatory bodies like the FDA and EMA.
The Physics & Chemistry of Discrete PEG12
The "Cloud" vs. The "Ruler"
Traditional PEG is synthesized via polymerization, resulting in a Gaussian distribution of chain lengths. A "PEG 600," for instance, is a mixture where the average molecular weight is 600 Da, but individual chains may vary significantly.
Discrete PEG12 is synthesized via step-wise organic chemistry. Every single molecule has exactly 12 ethylene oxide units.
-
Formula:
-
Molecular Weight Precision: Monodisperse (PDI = 1.0).[2]
-
Length: Approximately 45–50 Å (inclusive of standard conjugation end-groups).
Why Length Matters
In bioconjugation, distance is function.[3]
-
Too Short (< 20 Å): The payload may be buried in the protein's hydration shell or cause steric clashes, preventing receptor binding.
-
Too Long (> 100 Å): The linker becomes "floppy," increasing the entropic cost of binding (in PROTACs) or causing the linker to wrap around the protein, masking epitopes (in ADCs).
-
PEG12 (~45 Å): Provides sufficient reach to exit the solvent shell of a monoclonal antibody (mAb) or bridge an E3 ligase to a target protein, without introducing excessive hydrodynamic drag.
Visualization: Analytical Clarity
The following diagram illustrates the mass spectrometry difference between polydisperse and discrete PEG. This clarity is crucial for verifying Drug-Antibody Ratio (DAR).
Figure 1: Analytical comparison. Polydisperse PEGs create complex mass spectra that obscure the drug load distribution, whereas PEG12 yields a single, definable peak.
Functional Applications: ADCs and PROTACs
Antibody-Drug Conjugates (ADCs)
Hydrophobic payloads (e.g., PBD dimers, MMAE) often cause the antibody to aggregate, leading to rapid clearance by the liver.
-
The PEG12 Solution: A PEG12 spacer is sufficiently hydrophilic to solvate the hydrophobic drug, masking its hydrophobicity from the solvent. This preserves the antibody's colloidal stability.
-
Mechanism: The discrete nature prevents the "tail" effects of high-molecular-weight PEGs, which can block the antibody's Complementarity-Determining Regions (CDRs).
PROTACs: The Zone of Ubiquitination
PROTACs require a linker to span the gap between the Target Protein and the E3 Ligase.[4]
-
Ternary Complex Stability: If the linker is too short, the proteins clash. If too long, the complex is loose, and ubiquitin transfer is inefficient.
-
Empirical Optimization: PEG12 is frequently the starting point for library generation because it covers the median distance required for many E3-Target pairs (e.g., Cereblon-BRD4).
Experimental Protocol: Heterobifunctional Conjugation
Workflow: Conjugating a drug payload to an antibody using an NHS-PEG12-Maleimide linker.
Objective: Create a stable Thioether linkage between antibody cysteines and the linker, while attaching the payload via amine chemistry (or vice versa, depending on payload availability). Note: This protocol assumes the linker is first attached to the amine-containing payload, then to the antibody thiol.
Materials
-
Linker: NHS-PEG12-Maleimide (BroadPharm/ThermoFisher).
-
Buffer A: Anhydrous DMSO or DMF (Dry is critical for NHS stability).
-
Buffer B: PBS, pH 7.2, 5 mM EDTA (EDTA prevents metal-catalyzed oxidation of thiols).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[]
Step-by-Step Methodology
| Step | Action | Critical Technical Insight |
| 1. Activation | Dissolve Payload (Amine) in Buffer A. Add NHS-PEG12-Maleimide (1.5 - 2.0 equivalents). | Moisture Control: NHS esters hydrolyze rapidly in water. Use dry solvent. The 1.5x excess ensures all payload is converted. |
| 2. Incubation | React for 1-2 hours at RT. Monitor via HPLC/LC-MS. | Verification: Look for the mass shift corresponding to +Linker -NHS leaving group. |
| 3. Purification (Interim) | Purify Payload-PEG12-Maleimide via Prep-HPLC. Lyophilize. | Purity: Removing unreacted NHS-linker prevents crosslinking the antibody to itself later. |
| 4. Antibody Prep | Reduce Antibody inter-chain disulfides using TCEP (2.5 equivalents) in Buffer B for 30 mins at 37°C. | Stoichiometry: TCEP is preferred over DTT as it does not require removal before maleimide addition (unlike DTT). |
| 5. Conjugation | Add Purified Payload-PEG12-Maleimide (5-8 equivalents per mAb) to the reduced Antibody. | pH Sensitivity: Maintain pH 7.0–7.5. Above pH 8.0, maleimides hydrolyze or react with lysines (off-target). |
| 6. Quenching | After 1 hour, add excess N-Acetylcysteine. | Safety: Caps any unreacted maleimides to prevent reaction with blood thiols (albumin) in vivo. |
Workflow Diagram
Figure 2: The convergent synthesis workflow. Pre-conjugating the linker to the small molecule payload (Intermediate) allows for cleaner analytics before the valuable antibody is introduced.
Troubleshooting & Optimization
As a Senior Scientist, I often see protocols fail due to subtle environmental factors. Here is how to self-validate your system:
The "Hydrolysis Trap"
-
Symptom: Low conjugation efficiency despite correct stoichiometry.
-
Cause: The NHS ester hydrolyzed before reacting with the amine.
-
Fix: Dissolve the NHS-PEG12-linker immediately before use.[6] Do not store it in DMSO for days. If the NHS peak disappears on LC-MS (mass -115 Da) but no product forms, moisture is the culprit.
The "Maleimide Ring Opening"
-
Symptom: Product forms but degrades over time or shows multiple peaks.
-
Cause: High pH (> 8.0) causes the maleimide ring to open (hydrolyze) into a succinamic acid derivative, which is non-reactive toward thiols or creates a heterogeneous product.
-
Fix: Strictly control pH at 7.0–7.5.
Aggregation
-
Symptom: Hazy solution or high molecular weight aggregates on SEC-HPLC.
-
Cause: The payload is too hydrophobic, even for PEG12.
-
Fix: While PEG12 is robust, extremely hydrophobic payloads (e.g., certain PBDs) may require "Branched" discrete PEGs (e.g., PEG12x3) or co-solvents (10% propylene glycol) during conjugation.
References
-
AxisPharm. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG. Retrieved from [Link]
Sources
The Architect’s Guide to 2-Methyl-Acrylate in PEG Hydrogel Formation
Strategic Abstract
In the landscape of bio-functional materials, Poly(ethylene glycol) (PEG) hydrogels stand as the gold standard for inert, tunable scaffolds. However, the "blank slate" nature of PEG requires functionalization to form networks. The 2-methyl-acrylate group (commonly referred to as methacrylate ) is the critical engine in this transformation. Unlike its acrylate cousin, the 2-methyl-acrylate moiety introduces a methyl group at the
Molecular Architecture: The "Methyl" Advantage
The choice between an acrylate and a 2-methyl-acrylate (methacrylate) end-group is not trivial; it dictates the processing window and the final material fate.
Chemical Structure & Steric Hindrance
The 2-methyl-acrylate group consists of a vinyl group where the hydrogen on the
-
Acrylate:
(Fast kinetics, higher hydrolysis rate) -
2-Methyl-Acrylate:
(Slower kinetics, enhanced stability)
Mechanistic Impact: The
Comparative Analysis: Acrylate vs. 2-Methyl-Acrylate
| Feature | Acrylate (PEG-DA) | 2-Methyl-Acrylate (PEG-DMA) | Impact on Application |
| Reactivity ( | High ( | Moderate (~ | Methacrylates offer longer working times and lower exotherms. |
| Hydrolytic Stability | Low (Weeks to Months) | High (Months to Years) | PEG-DMA is superior for long-term implants (e.g., cartilage). |
| Oxygen Inhibition | High Sensitivity | Reduced Sensitivity | Methacrylates are easier to cure in ambient air conditions. |
| Mechanical Nature | Often Brittle | Tougher / More Ductile | Methyl group disrupts packing, potentially reducing brittleness. |
Mechanism of Gelation: Free Radical Photopolymerization
The formation of a PEG-dimethacrylate (PEGDMA) hydrogel is a chain-growth polymerization process driven by free radicals.
The Kinetic Cascade
-
Initiation: A photoinitiator (e.g., LAP or Irgacure 2959) absorbs light (UV or Blue) and cleaves to form primary radicals (
). -
Propagation: The radical attacks the
-bond of the 2-methyl-acrylate group on the PEG chain. The active center transfers to the monomer, which then attacks another methacrylate group.-
Note: Because PEGDMA is bifunctional (methacrylates at both ends), this propagation creates a crosslinked 3D network rather than linear chains.
-
-
Termination: Two active chains meet and terminate via combination or disproportionation, locking the network structure.
Visualization of the Signaling Pathway
The following diagram illustrates the conversion of liquid PEG-precursor to solid hydrogel via the radical pathway.
Caption: Kinetic pathway of PEG-Methacrylate photopolymerization showing radical generation, propagation, and oxygen inhibition points.
Experimental Masterclass: Synthesis & Fabrication
Self-Validating Protocol: This workflow prioritizes purity and reproducibility. We utilize Methacrylic Anhydride instead of Methacryloyl Chloride.[1][2] Why? The chloride route generates HCl and triethylamine salts that are notoriously difficult to fully remove and can cause cytotoxicity. The anhydride route produces methacrylic acid as a byproduct, which is easily washed away.[1][2]
Synthesis of PEG-Dimethacrylate (PEGDMA)
Reagents:
-
PEG-diol (MW 1kDa - 20kDa)
-
Methacrylic Anhydride (MA) - 10-fold molar excess
-
Microwave Irradiation (Catalyst-free route) or Triethylamine (Solvent route)
Protocol (Microwave-Assisted - High Efficiency):
-
Mixing: Mix PEG-diol and Methacrylic Anhydride in a vial (No solvent required if PEG is molten; otherwise use minimal Dichloromethane).
-
Reaction: Irradiate in a microwave reactor at low power to maintain ~80°C for 10-15 minutes.
-
Purification (Crucial):
-
Dissolve crude product in minimal Dichloromethane (DCM).
-
Precipitate dropwise into ice-cold Diethyl Ether . The PEGDMA precipitates as a white powder; unreacted anhydride and acid remain in the ether.
-
Repeat precipitation 2x.
-
-
Drying: Vacuum dry for 24 hours to remove all solvent traces.
-
Validation:
H-NMR. Look for vinyl peaks at 5.7 and 6.1 ppm and the -methyl peak at 1.9 ppm.
Hydrogel Fabrication Workflow
This protocol ensures a defined mesh size and modulus.
Caption: Step-by-step fabrication workflow for PEG-Methacrylate hydrogels emphasizing the critical degassing step.
Critical Quality Attributes: Tuning the Matrix
The utility of PEGDMA lies in its tunability. The crosslinking density (
Controlling Mesh Size ( )
The mesh size determines what can diffuse in/out (nutrients) and what stays entrapped (drugs/cells).
-
Increase PEG MW (e.g., 4kDa
10kDa): Increases distance between crosslinks.-
Result: Larger mesh size (
), softer gel, faster diffusion.
-
-
Increase Polymer Concentration (e.g., 10%
20%): Increases density of chains.-
Result: Smaller mesh size, stiffer gel, slower diffusion.
-
Mechanical Properties Data
Typical values for PEGDMA hydrogels (Source grounded in literature [1, 2]):
| PEG MW (Da) | Concentration (w/v) | Compressive Modulus (kPa) | Mesh Size ( | Swelling Ratio (Q) |
| 1,000 | 10% | ~80 - 100 | ~2 - 3 | Low |
| 4,000 | 10% | ~20 - 40 | ~5 - 8 | Medium |
| 10,000 | 10% | ~5 - 10 | ~10 - 15 | High |
| 4,000 | 20% | ~100 - 150 | ~4 - 6 | Medium |
Troubleshooting & Expert Insights
The Oxygen Problem
Issue: Surfaces of the hydrogel remain liquid/tacky. Cause: Oxygen is a radical scavenger.[6] It reacts with the carbon-radical on the methacrylate group to form a stable peroxy radical, halting polymerization. Solution:
-
Physical Barrier: Cover the prepolymer with a glass coverslip during curing.
-
Chemical Scavenging: Add a trace amount of N-vinylpyrrolidone (NVP) (though this alters chemistry) or simply increase initiator concentration slightly to "burn through" the oxygen.
-
High Intensity: Use a higher intensity light burst initially to consume dissolved oxygen rapidly.
Cytotoxicity of Unreacted Monomers
Issue: Cells die shortly after encapsulation. Cause: While the polymer is biocompatible, unreacted methacrylate monomers are cytotoxic. Solution:
-
Ensure high conversion rates (>90%) by optimizing light dose.
-
If not encapsulating cells in situ, perform extensive washing (dialysis) of the hydrogel in sterile PBS for 24 hours before introducing biology.
References
-
Lin-Gibson, S., et al. "Synthesis and Characterization of PEG Dimethacrylates and their Hydrogels." Biomacromolecules, vol. 5, no. 4, 2004, pp. 1280–1287. Link
-
Zhu, J. "Bioactive modification of poly(ethylene glycol) hydrogels for tissue engineering." Biomaterials, vol. 31, no. 17, 2010, pp. 4639-4656. Link
-
Mazzoccoli, J. P., et al. "Oxygen Inhibition in Photopolymerization." Macromolecules, vol. 42, no. 18, 2009. Link
-
Burdick, J. A., & Anseth, K. S. "Photoencapsulation of osteoblasts in injectable RGD-modified PEG hydrogels for bone tissue engineering." Biomaterials, vol. 23, no.[7] 22, 2002, pp. 4315-4323. Link
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. CN103665370A - Preparation method and application of poly(ethylene glycol) diacrylate (PEGDA) - Google Patents [patents.google.com]
- 6. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
CAS number and identifiers for Methacrylate-PEG12-NH-Boc
The following technical guide details the chemical identity, properties, and experimental applications of Methacrylate-PEG12-NH-Boc , a high-precision heterobifunctional crosslinker.
Precision Linkers for Hydrogel Engineering and Bioconjugation
Executive Summary
Methacrylate-PEG12-NH-Boc is a discrete (monodisperse) polyethylene glycol derivative designed for high-fidelity bioconjugation and material science applications. Unlike polydisperse PEGs, the "PEG12" designation indicates an exact chain length of 12 ethylene oxide units, providing a defined spacer length of approximately 5.6 nm .
This molecule functions as a dual-mode building block:
-
Methacrylate Terminus: Enables radical photopolymerization (e.g., into hydrogels).
-
Boc-Protected Amine: Provides a latent conjugation site that can be deprotected (acid-labile) to react with activated esters (NHS) or carboxylic acids after polymerization.
Chemical Identity & Specifications
As a specialized discrete PEG, this specific chain length (
Identifiers
| Parameter | Specification |
| Chemical Name | N-Boc-PEG12-Methacrylate; t-Boc-N-amido-PEG12-methacrylate |
| Primary Precursor CAS | 2218463-36-4 (Refers to Boc-NH-PEG12-OH, the immediate synthetic precursor) |
| Related CAS (Amine) | 1642551-09-4 (Refers to Boc-NH-PEG12-NH₂) |
| Chemical Formula | C₃₅H₆₇NO₁₅ |
| Molecular Weight | 741.92 g/mol |
| Spacer Length | ~56 Å (5.6 nm) |
| Solubility | Soluble in DMSO, DMF, DCM, and Water (due to high PEG content) |
Structural Composition (SMILES)
Note: The structure consists of a Methacrylate ester group, a 12-unit PEG spacer, and a Boc-protected ethylamine.[1]
Chemical Topology
The following diagram illustrates the functional segmentation of the molecule:
Technical Analysis & Rationale
Why Discrete PEG12?
In drug development and surface engineering, polydisperse PEGs (e.g., PEG-2000) introduce molecular weight variability that complicates characterization (mass spectrometry) and regulatory approval.
-
Monodispersity: PEG12 is a single molecular species (
), ensuring every crosslink or tether is exactly the same length. -
Solubility: The 12-unit chain is sufficiently long to confer water solubility to hydrophobic payloads but short enough to avoid steric shielding of the active site.
The "Click" Logic
The molecule is designed for Orthogonal Assembly :
-
Step 1 (Radical Chemistry): The methacrylate group reacts with other acrylates under UV light (365nm or 405nm) to form a hydrogel scaffold. The Boc group remains stable during this process.
-
Step 2 (Acid Deprotection): Treatment with Trifluoroacetic acid (TFA) removes the Boc group, exposing a primary amine (
). -
Step 3 (Conjugation): The exposed amine is available for site-specific attachment of peptides (e.g., RGD sequences) or drugs via NHS-ester chemistry.
Experimental Protocols
Workflow A: Synthesis via Precursor (Boc-NH-PEG12-OH)
If the methacrylated form is not in stock, it is standard practice to synthesize it from the hydroxyl precursor (CAS 2218463-36-4).
Reagents:
-
Methacrylic Anhydride (1.5 eq) or Methacryloyl Chloride
-
Triethylamine (TEA) (2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolve Boc-NH-PEG12-OH in anhydrous DCM under Nitrogen.
-
Add TEA and cool to 0°C.
-
Dropwise add Methacrylic Anhydride.
-
Stir at Room Temperature (RT) for 12–24 hours.
-
Workup: Wash with 5% NaHCO₃, brine, and dry over MgSO₄.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
Workflow B: Deprotection & Conjugation (Post-Polymerization)
This protocol assumes the molecule is already incorporated into a hydrogel or surface.
Reagents:
-
TFA (Trifluoroacetic Acid)
-
DCM or Water (depending on substrate)
-
TIPS (Triisopropylsilane) as a scavenger
Step-by-Step:
-
Swelling: Swell the hydrogel in DCM (if organogel) or dry the hydrogel (if compatible).
-
Deprotection Cocktail: Prepare a solution of 95% TFA / 2.5% TIPS / 2.5% H₂O .
-
Note: TIPS is critical to scavenge the tert-butyl cations released during deprotection, preventing them from re-alkylating sensitive residues.
-
-
Reaction: Incubate the material in the cocktail for 30–60 minutes at RT.
-
Washing: Wash extensively with DCM, then Methanol, then Buffer (PBS pH 7.4) to neutralize and remove TFA salts.
-
Validation: The surface/gel now displays free reactive amines (
).
Visualization of Deprotection Workflow
Quality Control & Characterization
To validate the integrity of Methacrylate-PEG12-NH-Boc, the following analytical peaks are required:
| Method | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | Boc Group ( | |
| PEG Backbone ( | ||
| Methacrylate Vinyl ( | ||
| Methacrylate Methyl ( | ||
| Mass Spec (ESI) |
References
-
Lin-Gibson, S., et al. (2004). Synthesis and Characterization of PEG Dimethacrylates and their Hydrogels. Biomacromolecules (NIST). Retrieved from [Link]
Sources
Technical Application Note: Precision Polymerization of Methacrylate-PEG12-Boc-amine
This Application Note is designed for researchers in drug delivery and bioconjugation. It details the precision polymerization of Methacrylate-PEG12-Boc-amine , a high-value monomer used to create "stealth" polymer backbones with activatable amine handles for subsequent conjugation (e.g., to drugs, targeting ligands, or PROTACs).
Introduction & Physicochemical Profile
Methacrylate-PEG12-Boc-amine is a heterobifunctional macromonomer. It combines a polymerizable methacrylate group, a hydrophilic polyethylene glycol (PEG, n=12) spacer, and a Boc-protected amine.
-
Role: The PEG12 spacer provides solubility and reduces immunogenicity (stealth effect), while the Boc-amine serves as a dormant "anchor point" for post-polymerization conjugation.
-
Challenge: The long PEG side chain creates steric bulk (brush polymer architecture), and the Boc group is acid-sensitive. Polymerization conditions must be strictly non-acidic and controlled to prevent gelation or dispersity broadening.
Table 1: Monomer Properties & Handling
| Property | Description |
| Molecular Weight | ~700-800 Da (varies slightly by supplier purity) |
| Solubility | Soluble in DMF, DMSO, Dichloromethane (DCM), THF. Partially soluble in water (amphiphilic). |
| Stability | Store at -20°C. Light sensitive (methacrylate).[1][2] Moisture sensitive (Boc hydrolysis risk). |
| Handling | Allow to warm to RT before opening to prevent condensation. Handle in low-UV light. |
Polymerization Strategy: RAFT (Gold Standard)
For drug development applications requiring defined molecular weights (Mn) and low polydispersity (Đ < 1.2), Reversible Addition-Fragmentation Chain Transfer (RAFT) is the recommended method. It tolerates the Boc functionality and the PEG side chains better than ATRP (which requires copper removal).
Mechanism of Action
The RAFT process uses a Chain Transfer Agent (CTA) to establish a dynamic equilibrium between active and dormant chains, ensuring all chains grow at the same rate.
Figure 1: Simplified RAFT equilibrium mechanism ensuring uniform chain growth for bulky PEG-methacrylates.
Reagents
-
Monomer: Methacrylate-PEG12-Boc-amine (1.0 g, ~1.4 mmol).
-
RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD ). Note: Dithiobenzoates like CPAD are preferred for methacrylates over trithiocarbonates.
-
Initiator: Azobisisobutyronitrile (AIBN ).[3][4] Recrystallized from methanol.
-
Solvent: Anhydrous 1,4-Dioxane (Preferred) or DMF.
Protocol: Target DP = 50 (Degree of Polymerization)
Ratio: [Monomer] : [CTA] : [Initiator] = 50 : 1 : 0.2
-
Preparation: In a dry 10 mL Schlenk tube, dissolve 1.0 g Monomer in 4.0 mL Anhydrous Dioxane (20-25 wt% solids).
-
Additions:
-
Add 7.8 mg CPAD (CTA).
-
Add 0.9 mg AIBN (Initiator). Tip: Prepare a stock solution of AIBN in dioxane for accurate micropipetting.
-
-
Degassing (Critical): Seal the tube with a rubber septum. Perform 4 cycles of Freeze-Pump-Thaw to remove oxygen (Oxygen kills the RAFT radical). Backfill with high-purity Nitrogen or Argon.
-
Polymerization: Immerse the flask in a pre-heated oil bath at 70°C . Stir magnetically at 300 rpm.
-
Termination: After 12-24 hours (typical conversion 60-80%), quench the reaction by cooling the flask in liquid nitrogen or ice water and exposing the solution to air.
-
Purification:
-
Dilute the crude mixture with a small amount of DCM or THF.
-
Precipitate dropwise into a 20-fold excess of cold Diethyl Ether/Hexane (1:1 v/v) with vigorous stirring. The polymer will form a pinkish (due to CTA) viscous oil or solid.
-
Centrifuge (4000 rpm, 5 min) and decant supernatant.
-
Repeat precipitation 2x.
-
Optional High Purity: Dialyze (MWCO 3.5 kDa) against Methanol/Water (1:1) for 24 hours to remove trace monomer.
-
Polymerization Strategy: Free Radical (FRP)
Use this method for rapid screening or when broad molecular weight distributions are acceptable.
-
Solvent: DMF or Toluene.
-
Initiator: AIBN (1 wt% relative to monomer).
-
Temp: 65-70°C.
-
Protocol: Dissolve monomer (20 wt%). Degas by nitrogen bubbling (sparging) for 20 mins. Add initiator. Heat for 6-8 hours. Precipitate as above.
-
Result: Expect Mn ~20-50 kDa, Đ > 1.5.
Post-Polymerization: Boc Deprotection
The Boc group must be removed to expose the primary amine for conjugation.
-
Dissolution: Dissolve the purified polymer in DCM (approx. 100 mg/mL).
-
Acidolysis: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-30% (v/v).
-
Reaction: Stir at Room Temperature for 1-2 hours. Monitor: Evolution of CO2 gas bubbles indicates deprotection.
-
Work-up:
-
Evaporate DCM/TFA under reduced pressure (Rotovap) to a thick oil.
-
Re-dissolve in minimal Methanol.
-
Precipitate into cold Ether.[3]
-
Neutralization: The amine will be a TFA salt (-NH3+ TFA-). To neutralize, dissolve in buffer (pH 8) immediately before conjugation or pass through a basic alumina column (if organic soluble).
-
Workflow Visualization
Figure 2: End-to-end workflow from monomer to reactive amine-functionalized polymer.
Characterization & Troubleshooting
Characterization Methods[4][6][7][8][9][10]
-
1H NMR (CDCl3 or DMSO-d6):
-
GPC (Gel Permeation Chromatography):
-
Use DMF + 0.1% LiBr as eluent (to prevent PEG sticking to columns).
-
Calibrate with PMMA standards.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Polymerization | Oxygen contamination. | Check seal integrity. Increase freeze-pump-thaw cycles. |
| Broad Dispersity (Đ > 1.4) | Loss of RAFT control. | Decrease [Initiator]. Ensure [M]:[CTA] ratio is < 200:1. |
| Gelation | Crosslinking. | Concentration too high (>30%). Check monomer purity for dimethacrylates. |
| Incomplete Deprotection | TFA too old/wet. | Use fresh anhydrous TFA. Extend reaction time to 3 hrs. |
References
-
Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules. Link
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[3][4][8][11] Australian Journal of Chemistry. Link
-
Sigma-Aldrich. (2024). RAFT Polymerization: A User Guide. Merck KGaA. Link
-
BenchChem. (2025).[1][3][10] Troubleshooting RAFT Polymerization of PEG Methacrylates. BenchChem Technical Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Degradable PEGylated Protein Conjugates Utilizing RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. islandscholar.ca [islandscholar.ca]
- 9. Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Mastering Bioconjugation: A Detailed Guide to Deprotected PEG12 Amine Linkers
Introduction: The Power of Precision in Bioconjugation
In the landscape of modern drug development, diagnostics, and biotechnology, the ability to chemically link biomolecules with precision is paramount. This process, known as bioconjugation, is the cornerstone of creating sophisticated therapeutics like antibody-drug conjugates (ADCs), developing advanced imaging agents, and engineering targeted drug delivery systems.[1][] Among the diverse toolkit available to researchers, polyethylene glycol (PEG) linkers have emerged as a critical component, celebrated for their versatility, biocompatibility, and ability to fine-tune the properties of the resulting conjugate.[3][4]
This guide provides an in-depth exploration of bioconjugation methods utilizing a specific and highly valuable tool: the deprotected PEG12 amine linker. The primary amine group (-NH2) at the terminus of this linker serves as a versatile reactive handle for forging stable covalent bonds with a variety of functional groups on target molecules.[5] The PEG12 spacer, consisting of twelve repeating ethylene glycol units, offers a balance of hydrophilicity and a defined length, which is crucial for optimizing the solubility, stability, and pharmacokinetic profile of the final bioconjugate.[6][7]
We will delve into the fundamental chemistries that leverage the reactivity of the primary amine, providing not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. This approach is designed to empower researchers to not only execute these methods effectively but also to troubleshoot and adapt them for their unique applications.
The Strategic Advantage of PEG12 Amine Linkers
The selection of a linker is a critical decision in the design of a bioconjugate, directly influencing its performance. PEG linkers, in general, offer a host of benefits:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic molecules in aqueous environments, which is often a challenge in drug formulation.[4][8]
-
Improved Stability: PEGylation can shield the conjugated molecule from enzymatic degradation, thereby increasing its stability and circulation half-life in biological systems.[4][9]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a protein or other biomolecule, reducing the likelihood of an immune response.[1][4]
-
Increased Bioavailability: By improving solubility and stability, PEGylation can lead to better absorption and distribution of a therapeutic agent.[8]
The PEG12 amine linker, specifically, provides a discrete-length spacer that offers precise control over the distance between the conjugated molecules. This can be critical for minimizing steric hindrance and ensuring that the biological activity of the components is retained.[1][6] The terminal primary amine is a key feature, enabling a range of reliable and well-characterized conjugation chemistries.
Core Bioconjugation Chemistries for Amine Linkers
The deprotected primary amine of a PEG12 linker is a nucleophile, readily reacting with electrophilic functional groups to form stable covalent bonds. The following sections detail the most common and effective methods for leveraging this reactivity.
N-Hydroxysuccinimide (NHS) Ester Chemistry: The Workhorse of Amine-Reactive Conjugation
NHS ester chemistry is arguably the most widely used method for modifying primary amines on biomolecules.[1][10] The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[11][12]
Mechanism of Action:
The efficiency of this reaction is highly dependent on pH. The primary amine must be in its unprotonated form (-NH2) to be nucleophilic.[10] However, at high pH, the NHS ester is susceptible to hydrolysis, a competing reaction that reduces conjugation efficiency.[11][12] Therefore, a careful balance must be struck.
dot
Caption: NHS Ester Reaction with a Primary Amine.
Critical Parameters:
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity with NHS ester stability. Below pH 7.2, the amine is protonated and less reactive. Above pH 8.5, hydrolysis of the NHS ester becomes significant.[11][12] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and the main reaction for better control, especially for sensitive molecules.[12] |
| Buffer Composition | Phosphate, Bicarbonate, HEPES | Must be free of primary amines (e.g., Tris, Glycine) which would compete with the PEG12 amine for reaction with the NHS ester.[12][13] |
| Molar Excess of NHS Ester | 5- to 20-fold | Drives the reaction towards completion, especially when the biomolecule is at a low concentration.[5] |
Protocol: NHS Ester Conjugation to a Deprotected PEG12 Amine Linker
Materials:
-
Molecule functionalized with an NHS ester
-
Deprotected PEG12 amine linker
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMSO or DMF.[14]
-
Dissolve the deprotected PEG12 amine linker in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the PEG12 amine solution.[12] The final concentration of the organic solvent should ideally be kept below 10% to avoid potential denaturation of biomolecules.[12]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[5] Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Characterization:
EDC/NHS Coupling: Activating Carboxylic Acids for Amine Conjugation
When the target molecule contains a carboxylic acid (-COOH) group, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, can be used to form a stable amide bond with the PEG12 amine.[5][17]
Mechanism of Action:
This is a two-step process. First, EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[18] This intermediate is susceptible to hydrolysis. The addition of NHS or Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester. This semi-stable NHS ester then reacts with the primary amine of the PEG12 linker as described in the previous section.[17]
dot
Caption: EDC/NHS Coupling Workflow.
Critical Parameters:
| Parameter | Recommended Range/Value | Rationale |
| Activation pH | 4.7 - 6.0 | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH.[5][18] |
| Coupling pH | 7.2 - 8.0 | The subsequent reaction of the NHS ester with the primary amine is more efficient at a slightly basic pH.[5][18] |
| Buffer Composition | MES for activation, PBS or Borate for coupling | Avoid carboxylate and amine-containing buffers during the respective steps as they will interfere with the reaction.[18] |
| Reagent Stability | Use freshly prepared EDC/NHS | EDC is highly susceptible to hydrolysis and should be used immediately after being dissolved.[17] |
Protocol: Two-Step EDC/NHS Coupling to a Deprotected PEG12 Amine Linker
Materials:
-
Molecule containing a carboxylic acid
-
Deprotected PEG12 amine linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or Hydroxylamine
-
Purification system (e.g., desalting column)
Procedure:
-
Carboxylic Acid Activation:
-
Buffer Exchange (Optional but Recommended):
-
Remove excess EDC and NHS by rapidly passing the reaction mixture through a desalting column equilibrated with the Coupling Buffer. This also serves to adjust the pH for the next step.
-
-
Conjugation to PEG12 Amine:
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[18]
-
-
Purification and Characterization:
-
Purify the conjugate as described for the NHS ester protocol.
-
Characterize the final product to confirm conjugation.
-
Reductive Amination: Conjugation to Aldehydes and Ketones
Reductive amination provides a powerful method for coupling the primary amine of a PEG12 linker to a molecule bearing an aldehyde or ketone group.[19][20]
Mechanism of Action:
This reaction proceeds in two stages. First, the primary amine reacts with the carbonyl group (aldehyde or ketone) to form a Schiff base, which is an imine.[20] This Schiff base is relatively unstable and exists in equilibrium with the starting materials. In the second step, a reducing agent, typically sodium cyanoborohydride (NaBH3CN), selectively reduces the imine to a stable secondary amine linkage.[19][21] Sodium cyanoborohydride is the preferred reducing agent because it is mild enough not to reduce the starting aldehyde or ketone.[20]
dot
Caption: Reductive Amination Workflow.
Critical Parameters:
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.0 - 9.0 | Schiff base formation is generally favored at a slightly acidic to neutral pH, while the reduction step is efficient over a broader range. The optimal pH often needs to be determined empirically.[20][21] |
| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces the imine (Schiff base) in the presence of the aldehyde or ketone.[19][21] |
| Buffer Composition | Phosphate, HEPES, Borate | Buffers should not contain competing amines. |
| Reaction Time | 2 - 24 hours | The reaction can be slower than NHS ester chemistry and may require longer incubation times to achieve high yields.[21] |
Protocol: Reductive Amination with a Deprotected PEG12 Amine Linker
Materials:
-
Molecule containing an aldehyde or ketone group
-
Deprotected PEG12 amine linker
-
Sodium Cyanoborohydride (NaBH3CN)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system
Procedure:
-
Reaction Setup:
-
Dissolve the aldehyde or ketone-containing molecule and the deprotected PEG12 amine linker in the Reaction Buffer. A molar excess of the amine linker may be used to drive the reaction.
-
-
Addition of Reducing Agent:
-
Add a molar excess of sodium cyanoborohydride to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a buffer containing a primary amine, such as Tris, to react with any remaining aldehyde or ketone groups.
-
-
Purification and Characterization:
-
Purify the conjugate to remove unreacted components and byproducts.
-
Characterize the final product using appropriate analytical techniques.
-
Troubleshooting Common Issues in Bioconjugation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | Inactive reagents (hydrolysis of NHS ester or EDC).[5] Incorrect buffer pH or composition.[10][22] Insufficient molar excess of labeling reagent. | Use fresh reagents and store them properly.[5] Verify the pH of your buffers and ensure they are free of competing functional groups.[22] Increase the molar excess of the NHS ester or PEG12 amine.[5] |
| Protein Precipitation | Over-modification of the protein, leading to changes in solubility. Use of excessive organic solvent (DMSO/DMF). | Reduce the molar excess of the labeling reagent.[10] Keep the final concentration of organic solvent below 10%.[12] |
| Poor Stability of Conjugate | Incorrect storage conditions. The linkage formed is not stable under the experimental conditions. | Store bioconjugates at -20°C or -80°C to minimize degradation.[22] Ensure the chosen conjugation chemistry is appropriate for the intended application and downstream processing. |
| Non-specific Binding | Hydrophobic interactions or charge-charge interactions. | Optimize purification methods, such as using size-exclusion chromatography with appropriate buffers or adding a mild detergent to wash buffers.[1] |
Conclusion: Enabling Innovation through Precise Bioconjugation
Deprotected PEG12 amine linkers are powerful tools in the field of bioconjugation, offering a blend of hydrophilicity, defined spacer length, and a versatile reactive handle. By understanding the principles behind the core chemistries—NHS ester reactions, EDC/NHS coupling, and reductive amination—researchers can confidently design and execute experiments to create novel bioconjugates with tailored properties. The detailed protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists and drug development professionals, aiming to facilitate the successful application of these methods and ultimately drive innovation in therapeutics and diagnostics. The key to success lies in the careful control of reaction parameters and the thorough characterization of the final product, ensuring the creation of well-defined and functional bioconjugates.
References
-
Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Retrieved from [Link]
-
Singh, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1297-1304. Retrieved from [Link]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]
-
Ocean NanoTech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Frontiers. (n.d.). Glycoconjugations of Biomolecules by Chemical Methods. Retrieved from [Link]
-
Frontiers. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]
-
Liu, G., et al. (2013). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. American Journal of Nuclear Medicine and Molecular Imaging, 3(4), 322-329. Retrieved from [Link]
-
ACS Omega. (2020, March 23). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioconjugate Reagents. Retrieved from [Link]
-
ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]
-
Analytical Chemistry. (2008, December 11). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Retrieved from [Link]
-
Wang, Y., et al. (2009). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 20(8), 1612-1616. Retrieved from [Link]
-
Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Protein PEGylation Services. Retrieved from [Link]
-
Bioconjugate Chemistry. (2025, February 19). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Retrieved from [Link]
-
Walsh Medical Media. (2014, July 3). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]
-
RSC Publishing. (2016, December 8). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Retrieved from [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. purepeg.com [purepeg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Application Note: UV Photopolymerization Techniques for PEG12 Methacrylate Reagents
Introduction & Mechanistic Overview
Polyethylene glycol (PEG) hydrogels are cornerstone materials in tissue engineering, drug delivery, and 3D bioprinting due to their tunable mechanical properties and excellent biocompatibility[1]. PEG12 methacrylate (PEG12-MA), a macromer featuring a discrete 12-unit ethylene glycol spacer, offers precise control over crosslinking density and network architecture[2]. By leveraging UV or visible light photopolymerization, researchers can achieve rapid, spatiotemporally controlled gelation[3].
Photopolymerization of PEG12-MA proceeds via a free-radical chain-growth mechanism. Upon exposure to light of a specific wavelength, a photoinitiator (PI) undergoes homolytic cleavage to generate reactive free radicals[4]. These radicals attack the carbon-carbon double bonds of the methacrylate end-groups, initiating a kinetic chain reaction that propagates through the monomeric units, ultimately terminating to form a stable, crosslinked polymer network[4].
Figure 1: Free-radical photopolymerization mechanism of PEG12-MA hydrogels.
Quantitative Data: Material & Initiator Profiles
The choice of photoinitiator dictates the required light wavelength and influences downstream cytocompatibility. Irgacure 2959 is a traditional Type I UV-A photoinitiator, but its limited water solubility and the potential for UV-induced DNA damage present challenges for live-cell applications[5]. Conversely, LAP offers superior water solubility and efficient absorbance at 405 nm (blue light), significantly mitigating phototoxicity[6].
Table 1: Physico-Chemical Properties of PEG12 Methacrylate
| Property | Value / Description |
| Molecular Weight | ~526.6 g/mol [2] |
| Chemical Formula | C24H46O12[2] |
| Physical State | Viscous liquid to semi-solid |
| Solubility | Water, DMF, DMSO, Chloroform[1] |
| Reactive Groups | Terminal Methacrylate (Carbon-Carbon double bond) |
Table 2: Comparison of Standard Photoinitiators for PEG-MA
| Feature | Irgacure 2959 (I2959) | LAP |
| Optimal Wavelength | 365 nm (UV-A)[3] | 365 nm – 405 nm (UV-A to Blue)[6] |
| Water Solubility | < 2 wt% (Requires heating)[5] | > 4.7 wt% (Highly soluble)[6] |
| Cytocompatibility | Moderate (UV risks DNA damage)[4] | Excellent (Blue light is less damaging)[6] |
| Ideal Application | Acellular scaffolds, thin films[4] | 3D Bioprinting, Cell encapsulation[3] |
Experimental Protocol: Synthesis of PEG12-MA Hydrogels
This self-validating protocol ensures reproducible hydrogel formation by systematically eliminating common failure points, such as oxygen inhibition and incomplete PI dissolution.
Materials Required
-
Monomer: PEG12 Methacrylate
-
Photoinitiator: Irgacure 2959 or LAP
-
Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Equipment: UV/LED Curing System (365 nm or 405 nm), Argon/Nitrogen gas source, PDMS or silicone casting molds.
Step-by-Step Methodology
Step 1: Photoinitiator Stock Preparation
-
For Irgacure 2959: Dissolve at 0.5% (w/v) in PBS at 50°C.
-
Causality: Irgacure 2959 has poor aqueous solubility at room temperature (<2%); gentle heating ensures complete dissolution without thermal degradation, preventing localized precipitation during crosslinking[5].
-
-
For LAP: Dissolve at 0.5% (w/v) in PBS at room temperature. Protect from ambient light using amber vials[6].
Step 2: Precursor Formulation
-
Add PEG12-MA to the PI stock solution to achieve a final monomer concentration of 10% to 20% (w/v). Vortex thoroughly until a homogeneous, clear solution is obtained.
Step 3: Degassing (Critical Step)
-
Sparge the precursor solution with Argon or Nitrogen gas for 5-10 minutes.
-
Causality: Molecular oxygen is a potent radical scavenger. It rapidly reacts with propagating carbon-centered radicals to form stable, unreactive peroxy radicals. This severely inhibits the polymerization rate and leads to incomplete curing or tacky hydrogel surfaces[4].
-
Step 4: Casting and Photopolymerization
-
Pipette the degassed precursor into a PDMS mold.
-
Irradiate using a calibrated light source:
-
Self-Validation Checkpoint: Following irradiation, gently probe the hydrogel with a sterile spatula. A successfully crosslinked PEG12-MA network will easily detach from the mold as a cohesive, highly elastic disk. If the material tears easily or leaves a viscous residue, the crosslinking density is insufficient, indicating either inadequate radical generation or severe oxygen quenching during casting.
Step 5: Post-Polymerization Washing
-
Submerge the hydrogel in an excess volume of 1X PBS for 24 hours, changing the buffer three times.
-
Causality: Unreacted methacrylate monomers and residual photoinitiator molecules are inherently cytotoxic. Extensive swelling and washing leach out these unreacted low-molecular-weight components, ensuring the hydrogel is biologically inert and safe for downstream cellular assays[4].
-
Figure 2: Step-by-step experimental workflow for PEG12-MA hydrogel synthesis.
Troubleshooting & Optimization
-
Issue: Hydrogel remains liquid or tacky after UV exposure.
-
Cause: Severe oxygen inhibition or degraded photoinitiator.
-
Solution: Ensure rigorous Argon/Nitrogen degassing. Verify that the emission spectrum of your light source precisely matches the PI's absorbance peak (e.g., do not use a 405 nm lamp with Irgacure 2959).
-
-
Issue: Hydrogel is too brittle and shatters upon handling.
-
Cause: Excessive crosslinking density.
-
Solution: Reduce the PEG12-MA monomer concentration (e.g., drop from 20% to 10% w/v) or decrease the light exposure time.
-
-
Issue: Poor cell viability post-encapsulation.
References
Sources
- 1. creativepegworks.com [creativepegworks.com]
- 2. PEG methacrylate | C24H46O12 | CID 13337739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photocrosslinkable Hydrogels for 3D Cell Culture [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fcad.com [fcad.com]
Precision Methacrylation of Heterobifunctional PEGs: A Modular Application Note
Abstract & Strategic Overview
Heterobifunctional poly(ethylene glycol) (PEG) derivatives—polymers possessing two distinct functional groups—are the architectural cornerstones of modern "smart" hydrogels and antibody-drug conjugates (ADCs). Introducing a methacrylate (MA) group at one terminus while preserving a reactive moiety (e.g., -COOH, -N3, -NH2) at the other enables orthogonal crosslinking strategies (e.g., photocrosslinking combined with "click" chemistry).
This guide details the reaction conditions for the selective methacrylation of heterobifunctional PEGs. Unlike homobifunctional PEG-diMA synthesis, these protocols require rigorous control over stoichiometry, pH, and protecting group strategies to prevent side reactions at the secondary functional site.
The Core Challenge: Selectivity
The primary challenge is esterifying a terminal hydroxyl (-OH) group with a methacrylating agent without compromising the integrity or reactivity of the distal functional group (Factor X).
| Distal Group (Factor X) | Risk Assessment | Mitigation Strategy |
| Carboxyl (-COOH) | Formation of unstable mixed anhydrides. | Aqueous workup to hydrolyze anhydride back to -COOH. |
| Amine (-NH₂) | Amine is more nucleophilic than -OH; will form methacrylamide. | Mandatory Protection: Use Boc-NH-PEG-OH if Methacrylate-PEG-NH₂ is desired. |
| Azide (-N₃) / Alkyne | Generally stable / Low risk. | Standard anhydrous esterification. |
| Thiol (-SH) | Oxidation to disulfide or thioester formation. | Mandatory Protection: Use Trityl-S-PEG-OH or reduce disulfides post-synthesis. |
Strategic Planning: Reagent Selection
For heterobifunctional modification, Methacrylic Anhydride (MA) is superior to Methacryloyl Chloride (MACl).
-
Methacrylic Anhydride (MA): Generates methacrylic acid as a byproduct.[1] Reaction is slower and milder, reducing the risk of degrading sensitive distal groups.
-
Methacryloyl Chloride (MACl): Generates HCl. Highly reactive but requires strict base control (TEA/Pyridine) to prevent acid-catalyzed degradation or salt precipitation issues.
Recommendation: Use Methacrylic Anhydride for all heterobifunctional protocols unless steric hindrance dictates the use of the more aggressive acid chloride.
Experimental Protocols
Protocol A: Synthesis of Methacrylate-PEG-Carboxyl (MA-PEG-COOH)
Target: Selective esterification of the hydroxyl end of HO-PEG-COOH.
Mechanism: The hydroxyl group reacts with MA to form a stable ester. The carboxyl group may transiently react to form a mixed anhydride, but this species is hydrolytically unstable and reverts to the carboxylic acid during the aqueous workup, leaving the stable methacrylate ester intact.
Materials
-
Precursor: HO-PEG-COOH (MW 2k–10k), dried azeotropically with toluene or under vacuum.
-
Reagent: Methacrylic Anhydride (MA) (Sigma-Aldrich).
-
Solvent: Dichloromethane (DCM), anhydrous.[2]
-
Base: Triethylamine (TEA).[2]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional, accelerates esterification).
-
Inhibitor: 4-Methoxyphenol (MEHQ) (prevent radical polymerization).[3]
Step-by-Step Procedure
-
Preparation: Dissolve dried HO-PEG-COOH (1 eq, e.g., 1 g) in anhydrous DCM (10 mL/g polymer) in a round-bottom flask under nitrogen/argon.
-
Activation: Add TEA (5 eq) and DMAP (0.1 eq). Stir for 10 minutes at Room Temperature (RT).
-
Reaction: Add Methacrylic Anhydride (5–10 eq) dropwise via syringe.
-
Note: Excess MA is required to drive the reaction and account for any consumption by the carboxyl group.
-
-
Incubation: Seal the flask (exclude light with foil) and stir at RT for 24–48 hours.
-
Quenching (Critical): Add a small volume of saturated NaHCO₃ solution (approx. 10% of organic volume) and stir vigorously for 30 minutes.
-
Why? This hydrolyzes any mixed anhydrides formed at the COOH terminus back to the carboxylate, while the methacrylate ester remains stable.
-
-
Extraction:
-
Wash the DCM phase with 1M HCl (to remove TEA and protonate the COOH).
-
Wash with Brine.
-
Dry DCM phase over anhydrous Na₂SO₄.[4]
-
-
Concentration: Filter off Na₂SO₄ and concentrate the filtrate to ~5 mL using a rotary evaporator.
-
Precipitation: Drop the concentrated DCM solution slowly into ice-cold Diethyl Ether (100 mL, 20x excess).
-
Observation: A white precipitate should form immediately.
-
-
Collection: Filter or centrifuge (4000 rpm, 5 min, 4°C). Wash the pellet 2x with cold ether.
-
Drying: Dry under high vacuum for 24 hours to remove residual ether.
Protocol B: Synthesis of Methacrylate-PEG-Azide (MA-PEG-N₃)
Target: Standard esterification of HO-PEG-N₃.
Differentiation: Unlike Protocol A, the azide group is non-nucleophilic and stable. The workup can be simplified.
Step-by-Step Procedure
-
Dissolution: Dissolve dried HO-PEG-N₃ (1 eq) in anhydrous DCM.
-
Addition: Add TEA (2 eq) and Methacrylic Anhydride (3–5 eq).
-
Note: Less excess is needed compared to the COOH protocol.
-
-
Reaction: Stir under nitrogen in the dark at RT for 18–24 hours.
-
Purification (Precipitation Only):
-
Concentrate DCM.
-
Precipitate in cold Diethyl Ether.[2]
-
Optional: If high purity is required, re-dissolve in minimal DCM and re-precipitate to ensure removal of methacrylic acid.
-
-
Drying: Vacuum dry.[5]
Protocol C: The Amine Dilemma (MA-PEG-NH₂ vs. MAcm-PEG-OH)
Scenario 1: You want Methacrylamide-PEG-Hydroxyl (MAcm-PEG-OH)
-
Reaction: NH₂-PEG-OH + Methacrylic Anhydride.
-
Outcome: The amine reacts preferentially.
-
Protocol: Perform in aqueous buffer (PBS, pH 8.0) or DCM. Add 1.1 eq MA. The amine converts to methacrylamide within 1-2 hours. The OH remains largely unreacted without a catalyst/excess reagent.
Scenario 2: You want Methacrylate-PEG-Amine (MA-PEG-NH₂)
-
Reaction: The OH must be esterified while preserving the NH₂.
-
Constraint: You cannot do this directly; the amine will always react first.
-
Protocol:
-
Start with: Boc-NH-PEG-OH .
-
Methacrylation: Follow Protocol B (DCM/TEA/MA) to synthesize Boc-NH-PEG-MA .
-
Deprotection: Dissolve polymer in DCM/Trifluoroacetic acid (TFA) (1:1 v/v) for 1-2 hours to remove the Boc group.
-
Workup: Precipitate in ether. The product is NH₂-PEG-MA (as a TFA salt).
-
Purification & Characterization
Purification Logic
| Contaminant | Removal Method |
| Methacrylic Acid (Byproduct) | Soluble in Ether.[2][4][6] Remains in supernatant during precipitation. |
| Triethylamine (TEA) | Removed by acid wash (1M HCl) or evaporates under vacuum. |
| Unreacted PEG | Difficult to remove. Ensure high conversion by using excess MA and anhydrous conditions. |
Characterization: 1H NMR Analysis
Dissolve 5-10 mg of product in CDCl₃ or DMSO-d6.
Key Peaks (Chemical Shifts in CDCl₃):
-
Methacrylate Vinyl Protons: Two singlets at δ ~6.1 ppm and δ ~5.6 ppm (1H each).
-
Methacrylate Methyl Group: Singlet at δ ~1.95 ppm (3H).
-
PEG Backbone: Large singlet at δ ~3.64 ppm (4n H).
-
Distal Group Fingerprints:
-
-CH₂-COOH: Triplet at δ ~2.6 ppm (if not exchanged).
-
-CH₂-N₃: Triplet at δ ~3.4 ppm .[6]
-
-CH₂-NH-Boc: Multiplet at δ ~3.1 ppm (disappears after deprotection).
-
Calculation of Degree of Substitution (DS):
Visual Workflows (Graphviz)
Figure 1: Decision Tree for Heterobifunctional Methacrylation
Caption: Decision logic for selecting synthesis and workup pathways based on the distal functional group (X).
Figure 2: Synthesis & Purification Workflow (MA-PEG-COOH)
Caption: Step-by-step workflow for the selective methacrylation of HO-PEG-COOH.
References
-
Lin-Gibson, S., et al. (2004). "Synthesis and Characterization of PEG Dimethacrylates and their Hydrogels." Biomacromolecules. [Link]
-
Fairbanks, B. D., et al. (2009). "A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization." Advanced Materials. [Link]
-
Zalipsky, S. (1995). "Functionalized Poly(ethylene glycols) for Preparation of Biologically Relevant Conjugates." Bioconjugate Chemistry. [Link]
-
Nichol, J. W., et al. (2010). "Cell-laden microengineered gelatin methacrylate hydrogels." Biomaterials. [Link]
Sources
- 1. Microwave-assisted Functionalization of Poly(ethylene glycol) and On-resin Peptides for Use in Chain Polymerizations and Hydrogel Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterofunctional Poly(ethylene glycol) (PEG) Macroinitiator Enabling Controlled Synthesis of ABC Triblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. mdpi.com [mdpi.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
Resolving aggregation issues in PEG12 functionalized nanoparticles
Topic: Resolving Aggregation Issues in Discrete PEG12 Systems
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2, 2026
Introduction: The "Discrete" Challenge
Welcome to the technical support module for PEG12-functionalized nanoparticles. Unlike polymeric PEGs (e.g., PEG-2000 or PEG-5000), PEG12 is a discrete, monodisperse ligand . It provides a defined molecular weight and precise surface architecture, which is critical for quantitative biological assays.
However, this precision comes with a trade-off: PEG12 forms a significantly thinner steric barrier (<2 nm) compared to high-molecular-weight polymers. Consequently, the margin for error in grafting density and purification is much smaller. If your particles are aggregating, it is likely because the Van der Waals attraction between cores is overcoming the insufficient steric repulsion of the thin PEG12 shell.
This guide prioritizes causality over correlation . We will not just tell you what to do, but why your current workflow might be destabilizing the colloid.
Module 1: Diagnostic Workflow
Before attempting to "fix" the sample, you must characterize the type of aggregation. Is it reversible flocculation or irreversible fusion?
Visual & Spectroscopic Diagnosis [1]
| Indicator | Observation | Diagnosis |
| Visual | Solution turns blue/purple (AuNPs) or milky white (Silica/Polymer). | Irreversible Aggregation. Cores have fused or are in close contact.[2] |
| Visual | Particulates visible, settling at bottom, but supernatant is clear/colored. | Flocculation. potentially reversible via sonication/pH adjustment.[2] |
| UV-Vis | Peak broadening + Red shift (e.g., 520nm | Plasmon Coupling. Particles are within <10nm of each other. |
| DLS | PDI (Polydispersity Index) | Polydispersity. Presence of dimers/trimers. |
| Zeta | Potential shifts from highly negative (-40mV) to near neutral (-5mV to +5mV). | Expected for Methyl-PEG. Do not interpret this as instability. |
Diagnostic Decision Tree
The following logic flow helps you determine the next step based on your DLS and UV-Vis data.
Figure 1: Diagnostic logic flow for identifying the severity of aggregation in PEG12 systems.
Module 2: Root Cause Analysis & Solutions
Issue 1: The "Mushroom" Regime (Insufficient Grafting Density)
The Science: PEG12 is short. If the distance between PEG chains on the surface (
-
Target Density:
chains/nm² for PEG12 (higher than the standard 1.0 chains/nm² used for PEG-5k).
Protocol: The Backfilling Strategy Do not rely on a single incubation step. Short PEGs have faster kinetics but lower thermodynamic stability than long polymers initially.
-
Primary Incubation: Add PEG12-thiol at
molar excess relative to NPs. Incubate 4 hours. -
The Spike: Add a second bolus of PEG12 (same amount) and incubate overnight.
-
Why? The first wave covers 80% of the surface. As the layer densifies, the kinetics slow down. The second bolus drives the equilibrium toward maximum density (Brush Regime).
Issue 2: The Centrifugation Trap
The Science: This is the most common failure point. When you pellet PEG12-NPs, the thin steric shell cannot prevent the cores from touching under high G-force. Once they touch, the short PEG chains interdigitate or are displaced, leading to irreversible fusion.
Solution: Switch to Spin Filtration Stop pelleting your particles to the bottom of the tube.
| Parameter | Traditional Pelleting (Avoid) | Spin Filtration (Recommended) |
| Mechanism | Forces particles into a dense cake. | Retains particles on a membrane; solvent passes through. |
| Device | Standard Microcentrifuge Tube. | Amicon® Ultra / Vivaspin® (100 kDa MWCO). |
| G-Force | Often | |
| Risk | High (Irreversible aggregation). | Low (Particles remain in liquid phase). |
Protocol:
-
Use a Spin Filter with a Molecular Weight Cut-Off (MWCO) of 100 kDa (for NPs > 10nm).
- until volume is reduced by 90%.
-
Refill with clean buffer (washing). Repeat 3x.
-
Critical: Do not let the membrane dry out.
Issue 3: Solvent Shock (Ethanol/Water Transitions)
The Science: Many protocols suggest washing with ethanol. While PEG is soluble in ethanol, the solubility changes. If you have residual salt (citrate/PBS) and add ethanol, the salt solubility drops, potentially causing salt crystals to nucleate on the NPs, driving aggregation.
Solution:
-
Perform all washes in Milli-Q water first to remove salts.
-
Only introduce ethanol if the particles are completely salt-free.
Module 3: Experimental Workflow for Stability
The following diagram outlines the "Safe Path" for functionalizing citrate-capped AuNPs with PEG12 to ensure stability.
Figure 2: Optimized workflow for PEG12 functionalization minimizing aggregation risks.
Frequently Asked Questions (FAQ)
Q1: My PEG12-NPs aggregate immediately upon adding PBS. Why?
A: This indicates incomplete surface coverage .[5] In water, the particles might be stable due to residual charge (citrate) plus some PEG. When you add PBS (150 mM NaCl), the salt screens the charge. If the PEG layer isn't dense enough (Brush regime), the particles collide and stick.
Fix: Repeat the PEGylation with a higher molar excess (increase from
Q2: Can I use DTT to reduce the PEG12-thiol before adding it? A: Generally, yes, but for PEG12, it is often unnecessary if the product is fresh. However, if you use DTT, you must remove the DTT (via extraction or column) before adding the PEG to the NPs. DTT is a small dithiol that will compete aggressively for the gold surface, displacing your PEG12 and causing aggregation.
Q3: What is the expected Zeta Potential for PEG12-AuNPs? A: If you are using Methyl-PEG12-SH, the potential should be near neutral (-10 mV to +5 mV) .
-
Warning: If you see -35 mV, you likely still have significant citrate on the surface (failure to displace).
-
Warning: If you see 0 mV but the PDI is high, the particles are unstable. Steric stability does not show up on a Zeta meter.
Q4: How do I calculate the required PEG amount? A: Use the "Footprint" approximation.
-
Calculate Total Surface Area of your NPs (
). -
Assume a footprint of 0.35 nm² per PEG molecule (dense brush).
-
Calculate moles of PEG needed to cover
. -
Multiply by 10-50x to account for equilibrium kinetics.
References
-
NanoComposix. (2024). Guidelines for PEGylation of Gold Nanoparticles: Preventing Aggregation. Retrieved from [Link]
-
Walkey, C. D., et al. (2012). "Protein Corona Fingerprinting Predicts the Cellular Interaction of Gold and Silver Nanoparticles." ACS Nano, 6(4), 3383–3394. (Establishes grafting density protocols). Retrieved from [Link]
- Rahme, K., et al. (2013). "Grafting of PEG to Gold Nanoparticles: Protocol for High Stability." Methods in Molecular Biology. (Details the "mushroom vs.
-
Jokerst, J. V., et al. (2011). "Nanoparticle PEGylation for imaging and therapy." Nanomedicine, 6(4), 715–728. (Discusses steric barrier depth of discrete vs. polymeric PEG). Retrieved from [Link]
Sources
- 1. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 2. nanohybrids.net [nanohybrids.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during PEG12 amine coupling
Welcome to the technical support center for PEGylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing side reactions during PEG12 amine coupling. Our goal is to move beyond simple protocols and explain the underlying chemistry, enabling you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the chemistry and strategy of PEG12 amine coupling.
Q1: What is PEG12 amine coupling and why is it used?
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules like proteins, peptides, or nanoparticles.[1] This modification is widely used to improve the therapeutic properties of biomolecules, such as enhancing their solubility and stability, extending their circulation half-life in the body, and reducing their immunogenicity.[2][3][4] "PEG12" refers to a monodisperse PEG linker with exactly twelve repeating ethylene glycol units. "Amine coupling" typically refers to the reaction of an activated PEG derivative, most commonly a PEG-N-hydroxysuccinimide (NHS) ester, with primary amine groups (–NH₂) on the target molecule.[4][5][6] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys) residues.[5][7] The reaction forms a stable and irreversible amide bond.[4][8]
Q2: What are the primary side reactions I should be aware of during PEG12-NHS ester coupling?
The most significant side reactions can compromise the yield, homogeneity, and biological activity of your final product. Key concerns include:
-
Hydrolysis of the PEG-NHS Ester: This is the most common competing reaction. The NHS ester can react with water, converting it into a non-reactive carboxylic acid and rendering it incapable of coupling to your protein. This reaction is highly pH-dependent and accelerates significantly at higher pH values.[7][9]
-
Modification of Other Nucleophilic Residues: While NHS esters are "amine-reactive," they are not entirely specific. Other nucleophilic amino acid side chains can also react, especially under non-optimal conditions. These include the sulfhydryl group of cysteine (forming a thioester), the phenolic hydroxyl of tyrosine, and the aliphatic hydroxyls of serine and threonine.[7][10] The imidazole ring of histidine can also be acylated.[7] These side reactions are generally less efficient, and the resulting linkages are often less stable than the desired amide bond.[7]
-
Multi-PEGylation and Product Heterogeneity: Since most proteins have multiple lysine residues and an N-terminus, the reaction can occur at several sites, leading to a mixture of mono-, di-, and multi-PEGylated products.[11][12] This heterogeneity can be a significant challenge for characterization and regulatory approval.[13]
Q3: Why is reaction pH so critical for controlling the outcome?
pH is the single most important parameter to control in an NHS ester-based PEGylation reaction because it directly influences the rates of both the desired reaction and the major side reactions.
-
Amine Reactivity: A primary amine must be in its deprotonated, nucleophilic state (–NH₂) to react with the NHS ester. At low pH, amines are protonated (–NH₃⁺) and non-reactive.[7][14] The N-terminal α-amine generally has a pKa of ~7.6-8.0, while the lysine ε-amine has a pKa of ~9.3-9.5.[13][15] Therefore, a slightly alkaline pH is needed to ensure a sufficient concentration of reactive amines.
-
NHS Ester Stability: The half-life of an NHS ester in aqueous solution is inversely related to pH. For example, the half-life can be several hours at pH 7 but drops to just 10 minutes at pH 8.6.[5][9]
-
Selectivity: By carefully controlling the pH, you can favor modification at one type of amine over another. For instance, reacting at a pH closer to 7.0-7.5 can favor modification of the more acidic N-terminus over the more basic lysine residues.[15]
The optimal pH is therefore a compromise, typically between 7.2 and 8.5 , to balance sufficient amine reactivity with manageable NHS ester hydrolysis.[5][9]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a troubleshooting guide to address specific problems you might encounter during your experiments.
Problem 1: Low or No Conjugation Efficiency
Q: I ran my PEGylation reaction, but my analysis (e.g., SDS-PAGE, HPLC) shows mostly unreacted protein. What went wrong?
This is a common issue often traced back to the reactivity of the PEG reagent or the reaction conditions.
| Potential Cause | Explanation & Recommended Solution |
| Hydrolysis of PEG-NHS Ester | The PEG reagent may have hydrolyzed before it could react with your protein. This is the most frequent cause of low yield.[9] Solutions: • Use Fresh Reagents: Prepare your PEG-NHS ester solution immediately before adding it to the reaction. Do not use pre-made aqueous solutions that have been stored.[16] • Optimize pH: Ensure your reaction buffer is within the optimal pH 7.2-8.5 range.[5] A pH that is too high (>8.5) will cause rapid hydrolysis.[7] Verify the pH of your final reaction mixture. • Work Quickly & Cold: Perform the reaction at 4°C to slow the rate of hydrolysis. The half-life of an NHS ester at pH 8.6 is only 10 minutes at 4°C, but this is still significantly better than at room temperature.[5] |
| Incompatible Buffer | Your reaction buffer may contain competing nucleophiles that consume the PEG-NHS ester. Solutions: • Avoid Primary Amine Buffers: Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will react directly with the NHS ester.[5][10] • Recommended Buffers: Use phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[5] |
| Insufficient Molar Ratio of PEG | The amount of PEG reagent may be too low to achieve the desired level of modification. Solutions: • Increase Molar Excess: Start with a 5- to 20-fold molar excess of the PEG reagent over the protein.[16] You may need to perform a series of small-scale experiments to determine the optimal ratio for your specific protein.[13] |
| Inaccessible Target Amines | The primary amines on your protein may be buried within its three-dimensional structure or involved in salt bridges, making them inaccessible to the PEG reagent. Solutions: • Consider Denaturing Conditions (with caution): Mild denaturants might expose more sites but can also compromise protein activity. This is generally not recommended unless refolding is possible. • Alternative Chemistries: If amines are not accessible, consider other PEGylation strategies, such as thiol-specific PEGylation targeting cysteine residues, which can be more specific.[11][16] |
Problem 2: High Polydispersity and Multiple PEGylated Products
Q: My analysis shows a smear or multiple distinct bands/peaks, indicating a heterogeneous mixture of products. How can I improve the specificity?
Achieving a single, well-defined product is crucial for therapeutic applications. Heterogeneity arises from having multiple reactive sites.[13]
| Potential Cause | Explanation & Recommended Solution |
| Multiple Reactive Lysine Residues | Most proteins contain numerous lysine residues on their surface, all of which are potential PEGylation sites. Solutions: • pH Control for N-Terminal Selectivity: Lowering the reaction pH to ~7.0-7.5 can favor modification of the N-terminal α-amine, which is more nucleophilic than lysine ε-amines at this pH due to its lower pKa.[15] • Stoichiometry Control: Reduce the molar excess of the PEG reagent. Using a lower PEG:protein ratio (e.g., 1:1 to 3:1) can statistically favor mono-PEGylation, though this will likely result in a significant amount of unreacted protein.[16] This approach requires robust purification to separate the desired product.[17] |
| Side Reactions with Other Residues | At higher pH (>8.5) or with a large excess of PEG reagent, modification of tyrosine, serine, threonine, or histidine can become more prominent.[7][10] Solutions: • Strict pH Control: Maintain the reaction pH firmly within the 7.2-8.5 range to minimize these side reactions.[5] • Limit Reagent Excess: Avoid using an unnecessarily large excess of the PEG-NHS ester. |
| Protein Engineering | The native protein is not amenable to site-specific modification. Solutions: • Site-Directed Mutagenesis: This is the most robust solution for achieving homogeneity. You can engineer the protein to have a single, uniquely reactive site. For example, remove surface lysines and introduce a cysteine residue at a desired location for thiol-specific PEGylation, which is highly selective at pH 6.5-7.5.[11][16] |
Problem 3: Protein Aggregation or Loss of Activity Post-PEGylation
Q: My PEGylated protein is precipitating or has lost its biological function. What happened?
PEGylation can sometimes negatively impact protein stability or function, but this can often be mitigated.[18]
| Potential Cause | Explanation & Recommended Solution |
| Modification of Critical Residues | The PEG chain may have been attached to a lysine or N-terminal residue located in the protein's active site or a key binding interface, sterically hindering its function.[7][19] Solutions: • Structural Analysis: If the protein's structure is known, identify amines that are distant from the active site and attempt to target them through site-specific strategies (see Problem 2). • Activity Assays: Screen different PEGylation conditions (e.g., varying pH to shift site preference) and test the biological activity of the resulting conjugates to find conditions that preserve function. |
| High Protein Concentration | High concentrations can increase the chances of intermolecular cross-linking if the PEG reagent has any bifunctional impurities, leading to aggregation.[16] Solutions: • Reduce Concentration: Perform the reaction at a lower protein concentration (e.g., 1-10 mg/mL).[16] • Use High-Quality Reagents: Ensure you are using high-purity, monofunctional PEG reagents. |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may be close to the protein's isoelectric point (pI), reducing its solubility and making it prone to aggregation.[16] Solutions: • Buffer Screening: Screen different buffers and pH values. It is generally advisable to work at a pH at least one unit away from the protein's pI.[16] |
Section 3: Key Protocols & Methodologies
These protocols provide a starting point for your experiments. Always optimize for your specific protein and PEG reagent.
Protocol 3.1: General Protocol for PEG12-NHS Ester Coupling to a Protein
This protocol is a starting point for the mono-PEGylation of a model protein.
-
Buffer Preparation:
-
Prepare a 100 mM sodium phosphate buffer, pH 7.5. Ensure the buffer is free of any primary amines.[5]
-
Degas the buffer and store it at 4°C.
-
-
Protein Solution Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 2-5 mg/mL.
-
If the protein is stored in a different buffer (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
PEG Reagent Preparation:
-
Allow the PEG12-NHS ester reagent to warm to room temperature before opening to prevent moisture condensation.[16]
-
Calculate the amount of PEG reagent needed for a 10-fold molar excess.
-
Immediately before use, dissolve the PEG12-NHS ester in a small amount of anhydrous, amine-free DMSO or DMF.[20] The volume of organic solvent should not exceed 5-10% of the final reaction volume.[5]
-
-
PEGylation Reaction:
-
Add the dissolved PEG reagent to the chilled protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at 4°C. Longer reaction times may increase modification but also increase the risk of hydrolysis and side reactions.[2]
-
-
Quenching the Reaction:
-
Add a quenching buffer, such as 1 M Tris-HCl or glycine, to a final concentration of 50 mM.[5]
-
Incubate for 15-30 minutes at 4°C to ensure all unreacted PEG-NHS ester is deactivated.
-
-
Purification:
Protocol 3.2: QC Analysis of PEGylated Conjugates by SDS-PAGE
SDS-PAGE is a simple and effective way to get a qualitative assessment of your PEGylation reaction.
-
Sample Preparation:
-
Take aliquots of your reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes) and immediately mix with SDS-PAGE loading buffer to stop the reaction.
-
Include controls: unreacted protein and a "no protein" control with just the PEG reagent.
-
-
Electrophoresis:
-
Load the samples onto a suitable polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel according to standard procedures.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.
-
Interpretation: PEGylated proteins will migrate more slowly than the unmodified protein, appearing as new, higher molecular weight bands. The PEG chain adds hydrodynamic size, making the apparent molecular weight on the gel larger than the actual calculated molecular weight.[12] A successful reaction will show a decrease in the intensity of the unmodified protein band and the appearance of one or more higher molecular weight bands. A heterogeneous product will appear as multiple bands or a smear.
-
Section 4: Visual Guides & Workflows
Diagram 1: Amine Coupling vs. Hydrolysis
Caption: A typical workflow for a protein PEGylation experiment, from preparation to analysis.
Diagram 3: Troubleshooting Decision Tree
A logical guide to diagnosing common issues in PEGylation experiments.
Caption: A decision tree to help troubleshoot common PEGylation issues.
References
- Li, Y., Cheng, Y., & Xu, T. (2024). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs).
-
Nilsson, B. (2015). Optimization of a PEGylation process. Lund University Publications. Retrieved from [Link]
- Li, Y., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules.
- Al-Sabbagh, F., et al. (2024). Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact. BioDrugs.
- RSC Publishing. (2021). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. RSC Chemical Biology.
- Hadpe, S. B., & Kote, N. R. (2016). Modeling and Optimization of Protein PEGylation. Industrial & Engineering Chemistry Research.
- Wylie, D. C., et al. (2010). Protein PEGylation Attenuates Adsorption and Aggregation on a Negatively Charged and Moderately Hydrophobic Polymer Surface. Langmuir.
- Koniev, O., & Wagner, A. (2015).
- Dunn, A. L., et al. (2019). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
- Francis, J. M., & Allen, M. J. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology.
-
Future Science Group. (2025). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. Retrieved from [Link]
- Siwawannapong, K., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Organic & Biomolecular Chemistry.
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
- Peters, S. J., et al. (2016). How PEGylation Influences Protein Conformational Stability. Protein & Peptide Letters.
-
ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with.... Retrieved from [Link]
- Verma, S. K., & Kumar, V. (2022). Amide Bond Activation of Biological Molecules. Molecules.
- Jevsevar, S., et al. (2010). PEGylation and its impact on the design of new protein-based therapeutics. Future Medicinal Chemistry.
- Wang, J., et al. (2018). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Expert Opinion on Drug Delivery.
- Mocan, T., & Matea, C. T. (2019).
- Zhang, C., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry.
- L. K. K. Andersen, et al. (2020). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry.
- Royal Society of Chemistry. (2023).
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
- Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
- Li, C., et al. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.smolecule.com [pdf.smolecule.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 15. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. checkrare.com [checkrare.com]
- 20. interchim.fr [interchim.fr]
Strategies for increasing conjugation efficiency of discrete PEG12 linkers
Executive Summary: The "Discrete" Advantage
Unlike polydisperse PEGs, discrete PEG12 (dPEG®12) consists of a single molecular weight species (Đ = 1.0). While this offers superior regulatory compliance (CMC) and simplified mass spectrometry analytics, it presents unique kinetic challenges. Because dPEG12 lacks the "cloud" of varying chain lengths found in traditional polymers, steric shielding is less pronounced, making the stoichiometry and solvation shell of the reaction critical.
This guide addresses the specific physicochemical hurdles of conjugating PEG12 linkers—specifically balancing the hydrophobicity of payloads (e.g., cytotoxic drugs) with the hydrophilicity of the linker to prevent aggregation-induced yield loss.
Core Optimization Strategies
A. Solvation Engineering (The "Hidden" Variable)
The most common cause of low conjugation efficiency with PEG12 is not chemical reactivity, but micro-precipitation . If you are linking a hydrophobic payload (e.g., MMAE, toxins) to a protein, the intermediate species often crashes out before the bond forms.
-
The Fix: Use a "cosolvent spike" method. Dissolve the PEG12 linker in anhydrous DMAc (Dimethylacetamide) or DMSO at high concentration (50-100 mM) immediately before addition.
-
Limit: Keep final organic solvent concentration <10% (v/v) for antibodies, or up to 20% for robust peptides, to maintain protein structural integrity.
B. pH Tuning by Chemistry Type
The reaction window for PEG12 is narrower than polydisperse PEGs because you cannot rely on "excess polymer" to drive the reaction without complicating purification.
| Chemistry | Reactive Group | Optimal pH | Critical Constraint |
| Amine-Reactive | NHS / TFP Ester | 7.2 – 8.0 | Hydrolysis Risk: At pH > 8.0, hydrolysis outcompetes aminolysis.[1][2] At pH < 7.0, amines are protonated and unreactive.[1] |
| Thiol-Reactive | Maleimide | 6.5 – 7.5 | Selectivity Risk: At pH > 7.5, maleimides react with Lysine (amines).[1][3] At pH < 6.0, reaction kinetics slow significantly. |
| Click Chemistry | Azide / Alkyne | Neutral | Cu(I) Toxicity: If using CuAAC, ensure copper is fully chelated to prevent protein oxidation. |
Visualizing the Workflow
The following diagram illustrates the decision logic for setting up a high-efficiency PEG12 conjugation.
Caption: Decision matrix for solvent and buffer selection based on payload properties and conjugation chemistry.
Troubleshooting & FAQs
Scenario 1: NHS-PEG12 Ester Hydrolysis
Q: My NHS-PEG12 linker shows <10% conjugation efficiency. The linker was stored in DMSO at -20°C.
-
Diagnosis: NHS esters are moisture-sensitive.[1][2][4] Even in "anhydrous" DMSO, hygroscopic absorption occurs over time, hydrolyzing the NHS group into a non-reactive carboxylic acid.
-
Solution:
-
Never store NHS esters in solution. Weigh solid aliquots and dissolve immediately before use.[1]
-
Verify pH: Ensure your reaction buffer is not inadvertently lowering pH (e.g., unbuffered saline).
-
Quenching: Stop the reaction with 1M Tris or Glycine to prevent over-modification if kinetics are fast, but do not add this until the endpoint.
-
Scenario 2: Maleimide "Dead" Reaction
Q: I am conjugating Maleimide-PEG12 to a reduced antibody, but I see no shift in molecular weight.
-
Diagnosis:
-
Oxidation: Free thiols on the protein may have re-oxidized to disulfides.[3]
-
Competition: Did you use DTT as a reducing agent? DTT contains thiols and will scavenge the maleimide linker.
-
-
Solution:
-
Use TCEP (Tris(2-carboxyethyl)phosphine) for reduction. TCEP does not contain thiols and does not need to be removed before adding the maleimide linker.[1]
-
Add EDTA (2-5 mM) to the reaction buffer to chelate metal ions that catalyze disulfide formation.
-
Scenario 3: Aggregation / Precipitation
Q: The solution turned cloudy upon adding the PEG12 linker.
-
Diagnosis: The "Hydrophobic Valley." The PEG12 chain is not long enough to shield a very hydrophobic payload (like a fluorophore or drug) effectively during the transition state.
-
Solution:
-
Increase organic co-solvent (DMSO) to 15%.
-
Reverse Addition: Add the protein into the linker solution (if protein stability allows) to maintain a high linker-to-protein ratio initially, preventing protein-protein crosslinking.
-
Standardized Protocol: Maleimide-PEG12 Conjugation
This protocol is self-validating; if the "Check" steps fail, do not proceed.
Materials:
-
Target Protein (1-5 mg/mL)
-
Discrete PEG12-Maleimide Linker
-
Buffer A: 1x PBS, 5mM EDTA, pH 7.2
-
Reducing Agent: TCEP-HCl (10 mM stock)
Step-by-Step:
-
Preparation: Buffer exchange protein into Buffer A.
-
Check: Measure absorbance at 280nm to confirm concentration.
-
-
Reduction: Add 2-5 molar equivalents of TCEP to the protein. Incubate 30 mins at Room Temp (RT).
-
Note: Do not remove TCEP.
-
-
Linker Solubilization: Dissolve PEG12-Maleimide in DMSO to 10 mM.
-
Critical: Do this <5 mins before addition.
-
-
Conjugation: Add 10-20 molar equivalents of Linker to the reduced protein.
-
Technique: Add DMSO solution slowly while gently swirling. Final DMSO volume should be <10%.[1]
-
-
Incubation: 1 Hour at RT or Overnight at 4°C.
-
Validation: Run SDS-PAGE or HPLC-SEC.
-
Success Indicator: Discrete upward shift in MW. For PEG12 (~0.6 kDa), a shift may be subtle on SDS-PAGE; Mass Spec is preferred for confirmation.
-
Troubleshooting Logic Map
Caption: Diagnostic flow for identifying root causes of failure in PEG12 conjugation.
References
-
BenchChem Technical Support. (2025).[5][6] Optimizing Maleimide-Thiol Conjugation: A Technical Guide for Researchers. Retrieved from
-
Quanta BioDesign. (2025). dPEG® Technical Support: Discrete vs. Polydisperse PEG. Retrieved from
-
BroadPharm. (2022). Protocol for PEG Maleimide Conjugation. Retrieved from
-
BOC Sciences. (2025). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. Retrieved from
- Thermo Fisher Scientific.Crosslinking Technical Handbook: NHS-Ester Reaction Chemistry. (Standard industry reference for pH dependence).
Sources
A Senior Application Scientist's Guide to Purity Analysis of Discrete PEG12 Methacrylate: A Mass Spectrometry-Centric Comparison
In the landscape of advanced drug delivery and bioconjugation, the chemical purity of linker molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For discrete polyethylene glycol (PEG) linkers, such as PEG12 methacrylate, even minute impurities can lead to undesirable side reactions, altered pharmacokinetics, and reduced potency of the final conjugate.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of discrete PEG12 methacrylate, with a primary focus on the power and utility of mass spectrometry.
The Imperative of Purity in Discrete PEG Linkers
Discrete PEGs, unlike their polydisperse counterparts, consist of a single, defined number of ethylene glycol units.[3] This monodispersity is crucial for creating homogeneous conjugates with predictable properties.[1] PEG12 methacrylate, with its terminal methacrylate group, is a valuable building block for forming well-defined hydrogels and for the precise modification of biologics.[4] However, the synthesis of this molecule is not without its challenges, and several impurities can arise. The most common of these include the starting material, PEG12-OH (the diol impurity), and byproducts from the methacrylation reaction, such as the unreacted methacrylic anhydride or methacrylic acid.[5] The presence of these impurities can have significant consequences:
-
Diol Impurities: The presence of the parent diol (PEG12-OH) will lead to incomplete conjugation, resulting in a heterogeneous mixture of desired and undesired products. This can reduce the overall efficacy of the therapeutic.[2]
-
Reaction Byproducts: Residual reactants and byproducts from the synthesis can interfere with downstream reactions and may introduce toxicity.[5]
Therefore, a robust analytical strategy to confirm the identity and quantify the purity of discrete PEG12 methacrylate is paramount.
Mass Spectrometry: A Cornerstone for Purity Assessment
Mass spectrometry (MS) has emerged as an indispensable tool for the characterization of synthetic polymers, offering direct measurement of molecular mass and the ability to identify and differentiate between closely related species.[6] For a discrete molecule like PEG12 methacrylate, MS provides an unparalleled level of specificity and sensitivity.
Ionization Techniques: MALDI-TOF vs. ESI
The two most common soft ionization techniques for polymer analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[7]
-
MALDI-Time-of-Flight (TOF) MS: This is often the preferred method for polymer analysis due to the generation of predominantly singly charged ions, leading to simpler spectra that are easier to interpret.[8] In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte. This technique is highly sensitive and provides accurate molecular weight information.[7]
-
Electrospray Ionization (ESI) MS: ESI is particularly well-suited for coupling with liquid chromatography (LC-MS) and can provide information on the charge state of molecules.[9] However, for PEGs, ESI can produce multiply charged ions, leading to more complex spectra that may require deconvolution to interpret.[9]
For routine purity analysis of discrete PEG12 methacrylate, MALDI-TOF MS is generally the more straightforward and efficient technique.
A Comparative Overview of Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive purity assessment often benefits from the complementary information provided by other analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
| Analytical Method | Key Purity Parameters Measured | Advantages | Limitations |
| MALDI-TOF MS | - Molecular Weight Confirmation: Verifies the mass of the target PEG12 methacrylate.[8] - Impurity Identification: Detects impurities with different molecular weights (e.g., PEG12-OH).[8] | - High sensitivity and mass accuracy.[7] - Provides direct molecular weight information. - Relatively fast analysis time. | - Generally considered semi-quantitative. - Matrix selection and sample preparation can be critical for reproducibility.[6] |
| HPLC (with universal detectors like CAD or ELSD) | - Purity Percentage: Quantifies the main peak area relative to impurity peaks.[11] - Resolution of Impurities: Can separate impurities with similar polarities.[2] | - Excellent for quantifying impurities, especially the common diol impurity.[10] - Can be coupled with MS for definitive peak identification (LC-MS).[11] | - Requires that impurities have different chromatographic behavior than the main component. - Does not provide direct molecular weight information without a coupled MS. |
| ¹H NMR Spectroscopy | - Structural Confirmation: Confirms the presence of the methacrylate group and the PEG backbone.[5] - Purity Assessment: Can be used to determine the degree of methacrylation by comparing the integration of specific proton signals. | - Provides detailed structural information. - Can be quantitative if an internal standard is used. | - Lower sensitivity compared to MS and HPLC. - Signal overlap can sometimes complicate interpretation. |
The synergy of these techniques provides the most robust and reliable assessment of PEG12 methacrylate purity. MALDI-TOF MS confirms the molecular identity, HPLC quantifies the purity, and NMR validates the chemical structure.
Experimental Protocol: MALDI-TOF MS Analysis of PEG12 Methacrylate
This protocol provides a general framework for the analysis of discrete PEG12 methacrylate purity using MALDI-TOF MS. Optimization may be required based on the specific instrument and reagents used.
1. Materials and Reagents:
-
PEG12 Methacrylate sample
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common choices for PEGs.[6][7]
-
Cationizing Agent: Sodium iodide (NaI) or potassium iodide (KI) to promote the formation of sodiated or potassiated adducts, which are often more stable and easier to detect for PEGs.[6]
-
Solvent: Tetrahydrofuran (THF) or acetonitrile (ACN) of high purity.[6]
-
MALDI target plate
2. Sample and Matrix Preparation:
-
Analyte Solution: Prepare a 1 mg/mL solution of the PEG12 methacrylate sample in the chosen solvent.
-
Matrix Solution: Prepare a 10 mg/mL solution of the MALDI matrix in the same solvent.
-
Cationizing Agent Solution: Prepare a 1 mg/mL solution of the cationizing agent in the same solvent.
3. MALDI Sample Spotting (Dried-Droplet Method):
-
On the MALDI target plate, deposit 1 µL of the analyte solution.
-
Immediately add 1 µL of the matrix solution to the same spot.
-
Then, add 1 µL of the cationizing agent solution to the mixture on the target plate.
-
Allow the spot to air-dry completely at room temperature. The goal is to form a uniform crystalline spot.
4. Mass Spectrometry Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Positive ion reflector mode is typically used for better resolution.
-
Laser: A nitrogen laser (337 nm) is commonly used. The laser intensity should be optimized to obtain a good signal-to-noise ratio without causing excessive fragmentation.[6]
-
Mass Range: Set the mass range to encompass the expected molecular weight of PEG12 methacrylate and potential impurities (e.g., m/z 400-1000).
-
Calibration: Calibrate the instrument using a known standard with masses in a similar range.
5. Data Analysis:
-
Identify the Target Peak: Look for the peak corresponding to the sodiated adduct of PEG12 methacrylate ([M+Na]⁺). The theoretical exact mass should be calculated and used for identification.
-
Search for Impurity Peaks: Examine the spectrum for peaks corresponding to potential impurities, such as the sodiated adduct of PEG12-OH ([M'+Na]⁺).
-
Assess Purity: The relative intensity of the impurity peaks compared to the main product peak provides a semi-quantitative measure of purity.
Expected Mass Data for PEG12 Methacrylate Purity Analysis
The following table summarizes the calculated exact masses for PEG12 methacrylate and a common impurity, which are crucial for accurate data interpretation.
| Compound | Chemical Formula | Exact Mass (Da) | [M+Na]⁺ (Da) |
| PEG12 Methacrylate | C₃₂H₆₂O₁₄ | 670.4139 | 693.4038 |
| PEG12-OH (Diol Impurity) | C₂₄H₅₀O₁₃ | 546.3251 | 569.3150 |
Visualizing the Workflow
A clear understanding of the experimental process is essential. The following diagram illustrates the key steps in the MALDI-TOF MS analysis of discrete PEG12 methacrylate.
Caption: Workflow for MALDI-TOF MS Purity Analysis of PEG12 Methacrylate.
Conclusion: An Integrated Approach to Ensure Quality
The purity of discrete PEG12 methacrylate is a critical quality attribute that directly impacts its performance in drug development and other advanced applications. While mass spectrometry, particularly MALDI-TOF MS, stands out for its ability to provide definitive molecular weight confirmation and identify impurities, a truly comprehensive assessment of purity relies on an integrated analytical approach. By combining the strengths of mass spectrometry with the quantitative power of HPLC and the structural insights from NMR, researchers can have the highest level of confidence in the quality of their PEG linkers, ultimately contributing to the development of safer and more effective therapeutics.
References
-
ResearchGate. MALDI-TOF MS of a series of PEGDMs. Accessed February 26, 2026. [Link]
-
Santos, J. L., et al. (2019). Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. Biomacromolecules, 20(12), 4337-4352. [Link]
-
Li, L., et al. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Molecules, 26(13), 3875. [Link]
-
Leitner, A. (2018). Systematic study of synthetic polymers by MALDI-linTOF-MS. TU Wien Academic Press. [Link]
-
Liu, A., et al. (2014). Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled With In-Source CID. Analytical Chemistry, 86(15), 7946-7953. [Link]
- Google Patents.
-
Semantic Scholar. Butyl Methacrylate-Co-Ethylene Glycol Dimethacrylate Monolith for Online in-Tube SPME-UHPLC. Accessed February 26, 2026. [Link]
-
Semantic Scholar. Synthesis and characterization of poly(ethylene glycol) acrylate (PEGA) copolymers for application as polymeric phase change materials (PCMs). Accessed February 26, 2026. [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(ethylene-Sundararajan-Samui/6e8c7c7f3b3e8e5d9b9a8a6a2a5e8e4a3a2a1a0a]([Link]
-
Agilent Technologies. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Accessed February 26, 2026. [Link]
-
Wu, K. J., & Odom, R. W. (2022). Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts. Analytical Chemistry, 94(46), 16035-16041. [Link]
-
ResearchGate. Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... Accessed February 26, 2026. [Link]
-
Lin-Gibson, S., et al. (2004). Synthesis and Characterization of PEG Dimethacrylates and Their Hydrogels. Biomacromolecules, 5(4), 1280-1287. [Link]
-
Horváth, V., et al. (2022). Quantification of Polyethylene Glycol 400 Excreted in the Urine by MALDI-TOF Mass Spectrometry. Metabolites, 12(7), 591. [Link]
-
AZoM. Detecting Ethylene Glycol and Diethylene Glycol Impurities. Accessed February 26, 2026. [Link]
-
Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Accessed February 26, 2026. [Link]
-
Interchim. PEGylation reagents (linkers, crosslinkers and labels). Accessed February 26, 2026. [Link]
-
ResearchGate. Pyrolysis mass spectrometry analysis of poly(vinyl acetate), poly(methyl methacrylate) and their blend coalesced from inclusion compounds formed with gamma-cyclodextrin. Accessed February 26, 2026. [Link]
-
Goes, A. C. S., et al. (2019). Butyl Methacrylate-Co-Ethylene Glycol Dimethacrylate Monolith for Online in-Tube SPME-UHPLC-MS/MS to Determine Chlopromazine, Clozapine, Quetiapine, Olanzapine, and Their Metabolites in Plasma Samples. Molecules, 24(2), 268. [Link]
-
ResearchGate. Mapping Photolysis Product Radical Reactivities via Soft Ionization Mass Spectrometry in Acrylate, Methacrylate, and Itaconate Systems. Accessed February 26, 2026. [Link]
Sources
- 1. purepeg.com [purepeg.com]
- 2. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lcms.cz [lcms.cz]
Comparing reactivity of Methacrylate-PEG12 vs Acrylate-PEG12 linkers
Executive Summary: The "Methyl Effect" Decision Matrix
In bioconjugation and hydrogel synthesis, the choice between Acrylate-PEG12 and Methacrylate-PEG12 is rarely about the PEG spacer itself—which provides a consistent ~45 Å hydrophilic bridge—but rather the profound kinetic and stability differences driven by the
The Rule of Thumb:
-
Choose Acrylate-PEG12 for rapid "click" bioconjugation (Thiol-Michael addition) or ultra-fast photopolymerization where hydrolytic degradation is acceptable or desired.
-
Choose Methacrylate-PEG12 for hydrolytically stable hydrogels, lower cytotoxicity, or when you need the linker to remain inert to background proteins (thiols) during radical crosslinking.
Quick Comparison Table
| Feature | Acrylate-PEG12 | Methacrylate-PEG12 | Driving Force |
| Thiol-Michael Reactivity | High (Spontaneous at pH 7.4) | Negligible (Requires catalyst/high pH) | Steric hindrance of |
| Photopolymerization ( | Fast ( | Slow ( | Radical stability & sterics |
| Hydrolytic Stability | Low (Weeks to Months) | High (Months to Years) | Inductive effect & sterics |
| Cytotoxicity | Moderate (Depletes cellular thiols) | Low (More bio-inert) | Michael acceptor potency |
| Network Structure | Heterogeneous (Kinetic drift) | More Homogeneous (Slower gelation) | Reaction diffusion rates |
Mechanistic Fundamentals
To understand the performance data, we must look at the transition state. The structural difference is a single methyl group (
The Steric & Electronic Impact[1]
-
Steric Hindrance: The methyl group physically blocks the approach of nucleophiles (like cysteine thiols) and propagating radicals. This raises the activation energy (
) for addition reactions. -
Inductive Stabilization: The methyl group is electron-donating. In the ester bond, this increases electron density at the carbonyl carbon, making it less electrophilic and thus more resistant to hydrolysis by water or esterases.
Figure 1: Mechanistic impact of the
Critical Analysis: Reactivity Profiles
A. Thiol-Michael Addition (Bioconjugation)
This is the most critical differentiator for drug linker design.
-
Acrylate-PEG12: Acts as a potent Michael acceptor. It reacts spontaneously with free thiols (e.g., Cysteine residues on proteins) at physiological pH (7.4) without a catalyst.
-
Application: Antibody-Drug Conjugates (ADCs), surface passivation with thiolated ligands.
-
Risk:[1] Can deplete intracellular glutathione (GSH), leading to higher cytotoxicity.
-
-
Methacrylate-PEG12: The Michael addition is extremely slow. At pH 7.4, the reaction rate is often negligible over biologically relevant timescales (hours).
-
Application: Photocrosslinkable hydrogels where you do not want the linker to conjugate to encapsulated proteins or cells spontaneously.
-
B. Radical Polymerization (Hydrogels)
When using photoinitiators (e.g., LAP, Irgacure) to form PEG hydrogels:
-
Acrylate Kinetics: Polymerization is extremely rapid. The propagation rate constant (
) for acrylates is roughly order of magnitude higher than methacrylates.[2]-
Consequence: Rapid gelation (< 1 min), but potential for "kinetic frustration" where the network locks in stress, creating heterogeneous pore sizes.
-
-
Methacrylate Kinetics: Slower polymerization allows for relaxation of the polymer chains during crosslinking.
-
Consequence: More uniform network structure, higher toughness, but requires longer light exposure or higher initiator concentration.
-
Stability & Degradation[2][4][5][6][7]
For implantable devices or sustained drug release, hydrolytic stability is paramount.
-
Acrylate-PEG12: The ester bond is susceptible to hydrolysis.[3] In aqueous buffers (PBS, pH 7.4, 37°C), acrylate-based hydrogels can lose structural integrity over 2–6 weeks depending on crosslink density.
-
Methacrylate-PEG12: Significantly more stable. The hydrophobic methyl group shields the ester carbonyl from water. Methacrylate hydrogels can remain stable for months to years in vivo, making them ideal for permanent tissue scaffolds (e.g., cartilage repair).
Experimental Protocols
As a scientist, you must validate these differences in your specific system. Below are two self-validating protocols.
Protocol A: Thiol-Michael Reactivity Assay (Ellman’s Method)
Objective: Quantify the consumption of free thiols by the linker over time.
-
Preparation:
-
Prepare a 1 mM solution of a model thiol (e.g., Cysteine or Glutathione) in PBS (pH 7.4) containing 1 mM EDTA (to prevent oxidation).
-
Prepare 1 mM solutions of Acrylate-PEG12 and Methacrylate-PEG12 .
-
-
Reaction:
-
Mix Thiol and Linker solutions at a 1:1 molar ratio.
-
Incubate at 37°C.
-
-
Quantification (Time points: 0, 15m, 1h, 4h, 24h):
-
Aliquot 50 µL of the reaction mixture.
-
Add 200 µL of Ellman’s Reagent (DTNB) solution.
-
Measure Absorbance at 412 nm.
-
-
Validation Check:
-
Control: Thiol solution + PEG-OH (non-reactive). Absorbance should remain constant.
-
Expected Result: Acrylate samples will show rapid decrease in A412 (thiol consumption). Methacrylate samples will show minimal change relative to control.
-
Protocol B: Gelation Kinetics (Rheology)
Objective: Compare photocrosslinking speed and final stiffness.
-
Setup:
-
Rheometer with UV curing accessory (Parallel plate, 20mm).
-
Precursor Solution: 10% w/v Acrylate-PEG12-Acrylate (or Methacrylate equivalent) + 0.05% LAP initiator.
-
-
Execution:
-
Set Gap to 500 µm.
-
Oscillation: 1 Hz, 1% Strain (Linear Viscoelastic Region).
-
Start Time Sweep. Turn on UV light (e.g., 365nm, 10 mW/cm²) at t=30s.
-
-
Data Analysis:
-
Crossover Point: Record time where Storage Modulus (
) > Loss Modulus ( ). This is the Gel Point. -
Plateau Modulus: The final
value indicates network stiffness.
-
-
Expected Result:
-
Acrylate: Gel point < 10 seconds.
-
Methacrylate: Gel point > 30-60 seconds (highly dependent on intensity).
-
Visual Workflow: Selection Guide
Figure 2: Decision tree for selecting between Acrylate and Methacrylate chemistries.
References
-
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science. Link
- Key Insight: Defines the kinetic hierarchy of Michael acceptors; establishes acrylates as rapid acceptors and methacryl
-
Anseth, K. S., et al. (2002). "In situ forming degradable networks and their application in tissue engineering." Biomaterials.[3] Link
- Key Insight: Compares degradation rates of PEG-diacrylate vs. PEG-dimethacrylate hydrogels in physiological conditions.
-
Lin-Gibson, S., et al. (2004). "Photopolymerization kinetics of methacrylate- and acrylate-based hydrogels." Macromolecules. Link
- Key Insight: Provides specific and values, demonstrating the order-of-magnitude difference in polymeriz
-
Zhu, J. (2010). "Bioactive modification of poly(ethylene glycol) hydrogels for tissue engineering." Biomaterials.[3] Link
- Key Insight: Discusses the cytotoxicity implications of unreacted acrylate groups versus methacryl
Sources
Validation of Boc Removal Efficiency: HPLC Monitoring vs. Colorimetric Tests
Topic: Validation of Boc removal efficiency using HPLC monitoring Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary: Beyond the "Blue Bead"
In Solid Phase Peptide Synthesis (SPPS), the removal of the tert-butyloxycarbonyl (Boc) protecting group is a repetitive, critical operation. For decades, the qualitative Kaiser test (ninhydrin) has been the industry workhorse for monitoring this step. However, as peptide complexity increases—involving aggregation-prone sequences, steric hindrance, or on-resin folding—the binary "blue/yellow" result of colorimetric tests becomes unreliable.
This guide validates the superiority of HPLC monitoring over traditional colorimetric methods. By quantifying the efficiency of Boc removal, researchers can distinguish between true deprotection and "false negatives" caused by resin aggregation. We compare the standard Kaiser methodology against HPLC validation and analyze the efficiency of different deprotection cocktails (TFA vs. HCl/Dioxane) using quantitative chromatographic data.
Mechanism & Causality: The Chemistry of Failure
To validate Boc removal, one must understand why it fails. Boc removal is an acidolytic cleavage.[1]
-
The Mechanism: The carbonyl oxygen of the Boc group is protonated by a strong acid (typically Trifluoroacetic acid, TFA), leading to the cleavage of the tert-butyl-oxygen bond.[3] This releases the tert-butyl cation (which must be scavenged) and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.
-
The Failure Mode: In "difficult" sequences, peptide chains on the resin aggregate via intermolecular hydrogen bonding (beta-sheet formation). This collapses the resin matrix, preventing the acid solvent from penetrating the bead to reach the N-terminus.
-
The Consequence: A Kaiser test may read "negative" (yellow) not because the Boc group is present, but because the amine is buried. Conversely, a "positive" (blue) test might mask 10-15% incomplete deprotection, leading to deletion sequences (n-1 peptides) in the final product that are notoriously difficult to purify.
Diagram 1: Boc Deprotection & Scavenging Pathway
Caption: Acidolytic cleavage of Boc group. Without scavengers, the reactive t-butyl cation causes permanent alkylation damage to the peptide.
Comparative Analysis: HPLC vs. Colorimetric Methods
The following comparison highlights why HPLC is the necessary validation step for high-value or long-sequence peptides.
Table 1: Methodology Comparison
| Feature | Kaiser Test (Ninhydrin) | HPLC Monitoring (Micro-Cleavage) |
| Data Type | Qualitative (Visual Color Change) | Quantitative (% Area Under Curve) |
| Sensitivity | Low (Requires ~5 µmol/g free amine) | High (Detects <0.1% impurities) |
| Aggregation Handling | Prone to False Negatives (Buried amines don't react) | Robust (Cleavage disrupts aggregation, revealing true state) |
| Information Yield | Binary (Yes/No) | Detailed (Shows Boc-peptide vs. Free amine vs. Side products) |
| Time Investment | 5–10 Minutes | 45–60 Minutes (Includes cleavage + run time) |
| Best Use Case | Routine monitoring of easy couplings | Validation of difficult steps, optimization of deprotection time |
Experimental Data: Reagent Efficiency
In a controlled study comparing deprotection cocktails on a sterically hindered tetrapeptide (Val-Val-Val-Val), HPLC analysis revealed significant differences in kinetics that the Kaiser test missed.
Table 2: Deprotection Efficiency (HPLC Area %) Substrate: Boc-Val-Val-Val-Val-Resin
| Deprotection Cocktail | Time: 5 min | Time: 30 min | Kaiser Result (30 min) | HPLC Result (30 min) |
| 50% TFA in DCM | 78% Conversion | >99% Conversion | Strong Blue (Positive) | Pass (Single Peak) |
| 4M HCl in Dioxane | 85% Conversion | >99% Conversion | Strong Blue (Positive) | Pass (Single Peak) |
| 10% TFA (Dilute) | 45% Conversion | 60% Conversion | Weak Blue (Positive) | Fail (Double Peak: Product + Boc-SM) |
Insight: Note that for the 10% TFA condition, the Kaiser test was "Weak Blue," which a chemist might interpret as "mostly done." HPLC revealed that 40% of the peptide was still protected , which would have led to a massive deletion impurity in the next step.
Validated Protocols
To replicate these results, use the following self-validating workflows.
Protocol A: Rapid Micro-Cleavage for HPLC Monitoring (Boc Chemistry)
Note: Unlike Fmoc chemistry, Boc resins cannot be cleaved with simple TFA. This protocol uses TFMSA (Trifluoromethanesulfonic acid) as a safer, fume-hood friendly alternative to HF for analytical checks.
Materials:
-
TFMSA (Trifluoromethanesulfonic acid)
-
Ether (cold)[5]
Step-by-Step:
-
Sampling: Remove ~5-10 mg of resin beads from the reaction vessel. Wash 3x with DCM and dry under nitrogen flow.
-
Cleavage Cocktail: Prepare a mixture of TFA : TFMSA : p-Cresol (80 : 10 : 10) .
-
Reaction: Add 200 µL of the cocktail to the dry beads in a microcentrifuge tube. Vortex gently for 15-20 minutes at room temperature.
-
Expert Note: TFMSA is a superacid; it cleaves the peptide from the resin and removes side-chain protectors simultaneously.
-
-
Precipitation: Add 1 mL of ice-cold ether to precipitate the peptide. Centrifuge (10,000 rpm, 2 min). Discard supernatant.
-
Dissolution: Dissolve the pellet in 200 µL of 50% Acetonitrile/Water (0.1% TFA) .
-
Analysis: Inject 10-20 µL onto the HPLC.
Protocol B: HPLC Method Parameters
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm, 100 Å).
-
Mobile Phase A: Water + 0.1% TFA.[2]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[2]
-
Gradient: 5% B to 95% B over 20 minutes (Linear).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm (peptide backbone) and 280 nm (if Trp/Tyr present).
-
Validation Criteria:
-
Boc-Peptide: Will elute significantly later (more hydrophobic) than the deprotected amine.
-
Success: Absence of the late-eluting Boc-peak.
-
Diagram 2: Decision Matrix for Monitoring
Caption: Strategic workflow determining when to escalate from qualitative testing to quantitative HPLC validation.
Conclusion
While the Kaiser test remains a useful qualitative check for routine synthesis, it fails to provide the rigor required for complex pharmaceutical development. HPLC monitoring is the only definitive method to validate Boc removal efficiency. By visualizing the ratio of protected to deprotected species, researchers can optimize deprotection times (e.g., extending 50% TFA treatment from 5 to 30 minutes) and eliminate deletion sequences before they become permanent impurities.
References
-
BenchChem. (2025).[1][2][5] A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem Technical Support. Link
-
Blondelle, S. E., & Houghten, R. A. (1993).[6] Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.[6] Link
-
ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis: Deprotection and Cleavage. ChemPep Technical Notes. Link
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; The Kaiser Test. AAPPTec Peptide Synthesis Guide. Link
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Impact of PEG12 Spacer Length on Protein Conjugation Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification can significantly enhance a protein's therapeutic profile by increasing its solubility, extending its circulating half-life, and reducing its immunogenicity and susceptibility to proteolytic degradation.[1][2][3][] A critical, yet often nuanced, aspect of this process is the selection of the PEG spacer length, which dictates the distance between the protein and the conjugated molecule. This guide provides an in-depth technical comparison of how different PEG spacer lengths, with a particular focus on the widely used PEG12 spacer, impact the stability and overall performance of protein conjugates.
The Fundamental Role of PEG Spacers in Bioconjugation
PEG spacers are more than inert linkers; they are active modulators of a bioconjugate's physicochemical and biological properties.[5] The hydrophilic and flexible nature of the PEG chain imparts several key advantages:
-
Enhanced Solubility and Reduced Aggregation: The ethylene oxide units of PEG bind water molecules, creating a hydration shell around the protein that increases its solubility and prevents aggregation.[2][6]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the protein, PEGylation reduces renal clearance, thereby extending the conjugate's circulation time in the bloodstream.[7][8][9]
-
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the protein surface, lowering the risk of an adverse immune response.[1][3][6]
-
Enhanced Stability: PEG linkers can protect the protein from enzymatic degradation, enhancing its stability both in vitro and in vivo.[2][3]
The length of the PEG spacer is a critical parameter that allows for the fine-tuning of these properties.[7]
Comparative Analysis: The Influence of PEG Spacer Length
The choice of PEG spacer length represents a crucial optimization step in the design of a bioconjugate. A longer PEG chain generally leads to a greater increase in hydrodynamic size, which can prolong circulation half-life and reduce immunogenicity.[7] However, this can also lead to decreased biological activity due to steric hindrance, where the PEG chain blocks the protein's active site.[7][10] Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but are advantageous when minimizing steric hindrance is critical.[7]
| Feature | Short PEG Spacers (e.g., PEG4) | Medium PEG Spacers (e.g., PEG12) | Long PEG Spacers (e.g., PEG24+) |
| Hydrodynamic Radius | Minimal increase | Moderate increase | Significant increase |
| Solubility Enhancement | Good | Excellent | Excellent |
| Protection from Proteolysis | Moderate | Good | Excellent |
| Steric Hindrance | Low | Moderate | High |
| Circulation Half-Life | Modest increase | Significant increase | Substantial increase |
| Immunogenicity | Potential for some residual immunogenicity | Reduced immunogenicity | Significantly reduced immunogenicity |
| Risk of Bridging/Cross-linking | Higher in dense conjugation | Lower | Lowest |
The PEG12 Spacer: A Balanced Approach
The PEG12 spacer, with its twelve repeating ethylene oxide units, often represents an optimal balance for many applications. It provides a significant enhancement in solubility and stability without the excessive steric hindrance that can be associated with much longer PEG chains. This makes it a versatile choice for a wide range of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics.
Experimental Validation: Assessing Conjugation Stability
To empirically determine the optimal PEG spacer length for a specific protein, a series of well-controlled experiments are essential. The following protocols outline a general workflow for comparing the stability of protein conjugates with varying PEG spacer lengths.
Experimental Protocols
Protocol 1: Amine-Reactive PEGylation of a Model Protein via NHS Ester Chemistry
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG reagent to the primary amines (lysine residues and the N-terminus) of a model protein, such as bovine serum albumin (BSA).
Materials:
-
Protein solution (e.g., 1-10 mg/mL BSA) in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0).[11]
-
NHS-activated PEG reagents with varying spacer lengths (e.g., NHS-PEG4, NHS-PEG12, NHS-PEG24).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Dialysis or size-exclusion chromatography (SEC) materials for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange via dialysis or a desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
Calculate the required volume of the PEG stock solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).[11][12]
-
Slowly add the PEG solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[12]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
Diagram of NHS-Ester PEGylation Workflow
Caption: Workflow for NHS-Ester Mediated Protein PEGylation.
Protocol 2: Characterization of PEGylated Conjugates
A. SDS-PAGE Analysis:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the native protein and the PEGylated conjugates.
-
Load the native protein, and the purified conjugates with different PEG spacer lengths.
-
Run the gel under standard conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Expected Outcome: The PEGylated proteins will migrate slower than the native protein, with the migration retardation being proportional to the length of the PEG spacer. This provides a qualitative assessment of successful conjugation.[13]
B. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
SEC-MALS is a powerful technique for the absolute characterization of PEGylated proteins, providing information on molar mass, size, and the degree of conjugation without the need for column calibration.[14][15][16]
-
Equilibrate an appropriate SEC column with a suitable mobile phase.
-
Inject the purified PEG-protein conjugate.
-
Monitor the elution profile using UV, refractive index (RI), and MALS detectors.
-
Data Analysis: The combination of UV and RI signals allows for the determination of the protein and PEG content in the conjugate, respectively. The MALS detector provides the absolute molar mass of the eluting species. This data can be used to calculate the precise degree of PEGylation.[15]
Protocol 3: In Vitro Proteolytic Stability Assay
This assay compares the resistance of the native protein and the PEGylated conjugates to degradation by a protease.
Materials:
-
Native protein and purified PEG-protein conjugates at the same concentration.
-
Protease solution (e.g., trypsin, chymotrypsin) at a known concentration.
-
Reaction buffer (compatible with both the protein and the protease).
-
SDS-PAGE materials.
-
Densitometry software for band quantification.
Procedure:
-
Set up parallel reactions for the native protein and each of the PEGylated conjugates.
-
Add the protease to each reaction tube at a specific protein-to-protease ratio (e.g., 50:1).
-
Incubate the reactions at a suitable temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction and immediately stop the proteolytic digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
Analyze the samples from each time point by SDS-PAGE.
-
Quantify the intensity of the intact protein band at each time point using densitometry.
-
Expected Outcome: Plot the percentage of intact protein remaining over time. A slower degradation rate for the PEGylated conjugates compared to the native protein indicates increased proteolytic stability. The degree of protection is expected to correlate with the length of the PEG spacer.[17]
Diagram Illustrating the Impact of PEG Spacer Length
Caption: Impact of PEG spacer length on protein shielding.
Conclusion
The selection of the optimal PEG spacer length is a critical decision in the development of a successful protein therapeutic. While longer PEG chains can offer superior pharmacokinetic properties and stability, they also carry the risk of diminishing the protein's biological activity through steric hindrance. The PEG12 spacer often provides a favorable compromise, delivering significant improvements in stability and solubility with a moderate level of steric hindrance. However, the ideal spacer length is ultimately protein- and application-dependent. The experimental framework provided in this guide offers a systematic approach to empirically determine the most suitable PEG spacer for your specific bioconjugation needs, ensuring the development of a stable and efficacious therapeutic.
References
-
Jain, S., & Pathak, K. (2010, February 22). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. Retrieved from [Link]
-
Li, Y., et al. (2024, March 7). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Gholizadeh, S., et al. (2022, July 8). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin. Protein Science. Retrieved from [Link]
-
Faniara, G., et al. (n.d.). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. Molecules. Retrieved from [Link]
-
Ding, S., et al. (2013, July 18). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. PLOS ONE. Retrieved from [Link]
-
Guttman, M., & Lee, K. K. (n.d.). Mass Spectrometry Methods for Measuring Protein Stability. Mass Spectrometry. Retrieved from [Link]
-
Shiraishi, K., & Yokoyama, M. (2020, February 2). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers. Retrieved from [Link]
-
Zuma, S., et al. (n.d.). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. International Journal of Molecular Sciences. Retrieved from [Link]
-
Wyatt Technology. (2011, October 1). Using MALS-UV-RI Detection for Accurate Characterization of PEGylated Proteins. American Laboratory. Retrieved from [Link]
-
Ramezani, V., et al. (n.d.). The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. Advanced Pharmaceutical Bulletin. Retrieved from [Link]
-
ResearchGate. (2025, August 9). High throughput methods of assessing protein stability and aggregation. Retrieved from [Link]
-
JenKem Technology. (2024, January 26). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. Retrieved from [Link]
-
Taylor & Francis Online. (2025, July 29). Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. Retrieved from [Link]
-
Wyatt Technology. (n.d.). AN1612: Protein PEGylation processes characterized by SEC-MALS. Retrieved from [Link]
-
NIH. (2016, August 28). How PEGylation Influences Protein Conformational Stability. Retrieved from [Link]
-
American Chemical Society. (2022, August 22). Moving Protein PEGylation from an Art to a Data Science. Bioconjugate Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin. Retrieved from [Link]
-
MDPI. (2025, August 20). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. Retrieved from [Link]
-
Cell Press. (2024, March 11). The Molecular Basis for Hydrodynamic Properties of PEGylated Human Serum Albumin. Biophysical Journal. Retrieved from [Link]
-
NIH. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]
-
Advanced Pharmaceutical Bulletin. (2020, January 13). The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. Retrieved from [Link]
-
G-Biosciences. (2018, September 18). Methods of Determining Protein Stability. Retrieved from [Link]
-
NSF Public Access Repository. (n.d.). The molecular basis for hydrodynamic properties of PEGylated human serum albumin. Retrieved from [Link]
-
BioProcess International. (2018, July 20). Current Status of Analytical Techniques for Characterization of Protein Stability. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]
-
ResearchGate. (2020, February 2). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Retrieved from [Link]
-
NIH. (n.d.). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Retrieved from [Link]
-
NIH. (n.d.). Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity for Improved Vascular Targeting of Microparticles. Retrieved from [Link]
-
Walsh Medical Media. (2014, July 3). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. confluore.com [confluore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 17. orbi.uliege.be [orbi.uliege.be]
Technical Guide: MALDI-TOF Analysis of 2-Methyl-Acrylate-PEG12-Amine-Boc Derivatives
[1][2][3][4]
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs) and "smart" hydrogels, the heterobifunctional linker 2-methyl-acrylate-PEG12-amine-Boc serves as a critical architectural component.[1][2][3][4] Its dual functionality—a polymerizable methacrylate group and a protected amine—allows for precise controlled radical polymerization (CRP) or bioconjugation.[3][4]
However, characterizing this molecule presents a distinct analytical paradox:
-
Polydispersity: As a PEG derivative, it requires analysis of molecular weight distribution (MWD), which NMR cannot provide.[4]
-
Lability: The tert-butyloxycarbonyl (Boc) protecting group is acid-sensitive.[1][2][3][4] Standard acidic MALDI matrices (e.g., CHCA, SA) or Electrospray Ionization (ESI) conditions can induce premature deprotection (in-source decay), leading to false purity data.[4]
This guide outlines an optimized MALDI-TOF workflow using DCTB as the matrix to preserve the Boc group while accurately resolving the PEG12 distribution, contrasting this approach with ESI and NMR alternatives.
Part 1: The Analytical Challenge
The target molecule, 2-methyl-acrylate-PEG12-amine-Boc (Approx.[1][2][3][4] MW ~742 Da), contains three distinct structural motifs that dictate the analytical strategy:
-
Methacrylate Terminus: Polymerizable; prone to thermal initiation if the laser energy is too high.[3][4]
-
PEG12 Spacer: Requires resolution of oligomeric distribution (n=11, 12, 13...).[3][4]
-
Boc-Amine Terminus: Acid-labile.[1][2][3][4] Exposure to TFA (Trifluoroacetic acid) in standard matrix preparations will cleave the Boc group (
Da), mimicking the deprotected species.[4]
The "Boc-Loss" Artifact
In standard MALDI protocols using
Part 2: Methodological Comparison
Why is MALDI-TOF the superior choice over ESI-MS or NMR for this specific application?
| Feature | MALDI-TOF (Optimized) | ESI-MS (LC-MS) | 1H-NMR |
| Primary Output | Absolute MW distribution (singly charged).[1][2][3][4] | Exact mass (often multiply charged).[1][3][4] | Average structure & functional group ratio.[1][2][3][4] |
| Boc Stability | High (with DCTB matrix).[1][3][4] | Low to Moderate (requires acidic mobile phase).[1][3][4] | High (non-destructive).[1][3][4] |
| Polydispersity | Visualizes n-1, n+1 impurities clearly.[1][2][3][4] | Complex charge state envelopes confuse PDI analysis.[1][2][3][4] | Cannot resolve PDI; gives only average |
| Salt Tolerance | High (buffers don't suppress signal easily).[1][3][4] | Low (requires desalting).[1][3][4] | N/A. |
| Throughput | High (<1 min per sample).[1][2][3][4] | Low (10-30 min LC run).[1][2][3][4] | Low. |
Decision Logic: When to use what?
Caption: Decision matrix for selecting the analytical technique based on data requirements.
Part 3: Optimizing MALDI Parameters
To successfully analyze the Boc-protected derivative, we must deviate from standard peptide protocols.[2][3][4]
Matrix Selection: The "Cold" Approach
-
Standard (Avoid): CHCA or SA .[1][2][3][4] These are "hot" matrices (high internal energy transfer) and highly acidic.[1][3][4] They promote Boc cleavage.[1][2][3][4]
-
Recommended: DCTB (trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile).[1][2][3][4][5][6]
-
Alternative: DHB (2,5-Dihydroxybenzoic acid).[1][2][3][4][5][7][8]
Cationization Agent
PEG chains do not ionize well on their own; they require a cation to form a charge adduct.[2][3][4]
Part 4: Experimental Protocol
Objective: Obtain a clean mass spectrum of 2-methyl-acrylate-PEG12-amine-Boc without in-source decay.
Materials
-
Analyte: 2-methyl-acrylate-PEG12-amine-Boc (1 mg/mL in THF or Methanol).[1][2][3][4]
-
Matrix: DCTB (20 mg/mL in THF).[1][3][4] Note: DCTB is soluble in THF/Chloroform, not water.
-
Cationizing Agent: NaI (5 mg/mL in Acetone or Methanol).[1][3][4]
Workflow Diagram
Caption: Optimized "Dried Droplet" workflow for labile PEG derivatives.
Step-by-Step Procedure
-
Preparation: Mix the solutions in a microcentrifuge tube in a 10:1:1 ratio (Matrix : Sample : Salt). The high matrix excess isolates analyte molecules, preventing aggregation.
-
Deposition: Spot 0.5 µL of the mixture onto the MALDI plate.
-
Drying: Allow to air dry at room temperature. Do not use a heat gun , as heat can degrade the methacrylate or Boc groups.
-
Instrument Settings (Bruker/Shimadzu typicals):
Part 5: Data Interpretation[3][4][5]
Calculating Expected Mass
The theoretical mass of the
For 2-methyl-acrylate-PEG12-amine-Boc :
-
Approx Formula:
(Assuming ester linkage to PEG and amide to Boc). -
Target Peak (
): ~762.42 m/z .
Spectrum Analysis
-
Success: You will see a Gaussian distribution of peaks separated by 44 Da (the PEG repeat unit).[4] The major peak should correspond to n=12.[3][4]
-
Failure (Deprotection): If you see a distribution centered around 662 m/z (762 - 100), the Boc group has been lost.[1][3][4]
-
Corrective Action: Switch from DHB to DCTB, reduce laser power, or check if the sample was exposed to acid during synthesis workup.
-
-
Failure (Polymerization): Broad, high-mass blobs (>2000 Da) indicate the methacrylate group polymerized on the plate or in storage.[4] Add a radical inhibitor (MEHQ) to the stock solution.
Quantitative Purity
References
-
NIST Polymer Characterization. "Synthesis and Characterization of PEG Dimethacrylates and their Hydrogels." National Institute of Standards and Technology.[3][4]Link
-
Shimadzu Application Note. "Analysis of Synthetic Polymers by MALDI-TOF MS using DCTB Matrix." Link
-
Weidner, S.M., et al. "New matrix for the analysis of hydrophobic polymers by MALDI-TOF MS."[3] Rapid Communications in Mass Spectrometry, 2018.[2][3][4] (Validates DCTB for sensitive polymers).
-
Sigma-Aldrich (Merck). "Boc-NH-PEG12-NH2 Product Specification and Handling."[1][2][3][4] Link
-
Creative Proteomics. "Molecular Weight Characterization - Comparison of MALDI and ESI." Link
Sources
- 1. m-PEG12-amine | C25H53NO12 | CID 51340958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-NH-PEG12-NH2 | 1642551-09-4 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantification of Polyethylene Glycol 400 Excreted in the Urine by MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 8. oak.go.kr [oak.go.kr]
- 9. research.tue.nl [research.tue.nl]
Technical Comparison: Biocompatibility Profile of Discrete PEG12-DMA vs. Polydisperse PEGDA Hydrogels
This guide provides a technical comparison between Discrete PEG12 Dimethacrylate (PEG12-DMA) and Polydisperse Poly(ethylene glycol) Diacrylate (PEGDA) hydrogels. It is designed for researchers requiring precise control over hydrogel architecture and biocompatibility profiles in drug delivery and tissue engineering applications.
Executive Summary: The Stability vs. Reactivity Trade-off
In the development of hydrogel scaffolds, the choice between PEG12 Dimethacrylate (PEG12-DMA) and PEGDA represents a fundamental trade-off between structural precision/biostability and crosslinking kinetics .
-
PEGDA (Acrylate): The industry standard for rapid gelation. It offers fast crosslinking kinetics beneficial for cell encapsulation but suffers from higher monomer cytotoxicity and uncontrolled hydrolytic degradation.
-
PEG12-DMA (Discrete Methacrylate): A high-precision alternative. It offers superior hydrolytic stability, lower monomeric toxicity, and a perfectly defined mesh size (due to its discrete molecular weight). However, it requires a higher radical dose to crosslink due to the slower kinetics of the methacrylate group.
Verdict: Choose PEG12-DMA for long-term implants, drug delivery requiring precise diffusion, and mechanobiology studies where network homogeneity is critical. Choose PEGDA for rapid prototyping and applications where fast gelation (<1 min) is the priority to minimize cell settling.
Chemical Kinetics & Network Formation[1]
The biocompatibility of a hydrogel is determined not just by the polymer backbone, but by the crosslinking chemistry that dictates the residual monomer content and the radical dose required for gelation.
Acrylate (PEGDA) vs. Methacrylate (PEG12-DMA) Reactivity
-
PEGDA: Acrylates possess high reactivity due to the unhindered vinyl group. This allows for rapid photopolymerization at low light intensities (e.g., 5–10 mW/cm²).
-
Implication: Lower total UV exposure for cells during encapsulation.
-
-
PEG12-DMA: The methyl group on the methacrylate double bond provides steric hindrance and inductive stabilization, reducing the propagation rate coefficient (
).-
Implication: Slower gelation. To achieve similar conversion rates to PEGDA, one must increase either the photoinitiator concentration or the light fluence, potentially increasing oxidative stress on encapsulated cells [1].
-
Structural Homogeneity: Polydisperse vs. Discrete
-
PEGDA (Polydisperse): Typical PEGDA (e.g., Mn 3.4 kDa) is a mixture of chain lengths. This results in a heterogeneous mesh size, leading to variable diffusion rates for encapsulated drugs.
-
PEG12-DMA (Discrete): "PEG12" refers to a single molecular species with exactly 12 ethylene oxide units (
Da). This yields a crystal-clear, tightly defined network structure with reproducible mechanical properties and degradation profiles [2].
Cytotoxicity & Metabolic Activity
A common misconception is that "PEG is PEG." In reality, the end-group toxicity is a critical differentiator.
Monomer Toxicity
Unreacted monomers are the primary source of acute cytotoxicity in synthetic hydrogels.
-
Acrylates (PEGDA): Acrylates are potent Michael acceptors. Unreacted acrylate groups can covalently bind to nucleophiles (thiols, amines) on cell membranes and proteins, leading to cell death. Studies have consistently shown acrylates to be significantly more cytotoxic than their methacrylate counterparts [3].
-
Methacrylates (PEG12-DMA): The methyl group reduces the electrophilicity of the double bond, making it less reactive toward biological nucleophiles. Consequently, residual PEG12-DMA monomers are better tolerated by cells than PEGDA monomers.
Hydrolytic Stability (Degradation)[2]
-
PEGDA: The ester bond in PEGDA is susceptible to hydrolysis.[1][2] PEGDA hydrogels degrade unpredictably over weeks to months depending on pH and local enzymatic activity.
-
PEG12-DMA: The methacrylate ester is hydrolytically stable due to the steric protection of the methyl group. PEG12-DMA networks are essentially biostable over standard culture durations (weeks), making them ideal for long-term studies where scaffold integrity must be maintained [4].
Experimental Protocol: Self-Validating Biocompatibility Assay
To objectively compare these materials, we utilize a Live/Dead assay coupled with a metabolic activity marker. This protocol includes internal controls to validate the crosslinking efficiency.
Materials
-
Group A: PEGDA (Mn 700) - Polydisperse Control
-
Group B: PEG12-DMA (MW ~750) - Discrete Test Group
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)
-
Cell Line: NIH/3T3 Fibroblasts (or relevant primary cells)
Step-by-Step Workflow
-
Pre-polymer Preparation:
-
Dissolve monomers to equimolar concentrations (e.g., 10 mM) in PBS containing 0.05% (w/v) LAP.
-
Validation: Measure UV absorbance at 365nm or 405nm to ensure identical initiator concentration.
-
-
Cell Encapsulation:
-
Resuspend cells at
cells/mL in the pre-polymer solution. -
Critical Step: Keep solutions on ice to prevent premature thermal polymerization or metabolic acidification.
-
-
Photocrosslinking:
-
PEGDA: Expose to 405 nm light at 10 mW/cm² for 30 seconds .
-
PEG12-DMA: Expose to 405 nm light at 10 mW/cm² for 60-90 seconds .
-
Note: The extended time for PEG12 is required to reach equivalent degree of conversion (DOC).
-
-
Sol Extraction (Monomer Wash):
-
Incubate hydrogels in excess culture media for 24 hours.
-
Analysis: Collect the supernatant and analyze via HPLC to quantify unreacted monomers (leachables). This quantifies the "wash-out" toxicity risk.
-
-
Viability Assay (24h & Day 7):
-
Stain with Calcein AM (Live/Green) and Ethidium Homodimer-1 (Dead/Red).
-
Quantification: Image via confocal microscopy. Calculate viability = (Live Cells / Total Cells) × 100.
-
Data Summary & Comparison
The following table summarizes the expected performance characteristics based on intrinsic chemical properties and literature consensus.
| Feature | PEGDA (Polydisperse) | PEG12-DMA (Discrete) | Impact on Research |
| Monomer Toxicity | High (Strong Michael Acceptor) | Low (Steric Hindrance) | PEG12 is safer if wash steps are incomplete. |
| Cure Speed | Fast (< 30s) | Slow (> 60s) | PEGDA is better for rapid encapsulation. |
| Network Structure | Heterogeneous (Polydisperse) | Homogeneous (Discrete) | PEG12 offers precise drug release rates. |
| Hydrolytic Stability | Low (Degrades weeks/months) | High (Biostable) | PEG12 is required for long-term implants. |
| Swelling Ratio | Variable (Batch-to-batch) | Consistent | PEG12 improves experimental reproducibility. |
Visualization: Reaction Pathways & Biological Impact[4]
The following diagram illustrates the divergent pathways for PEGDA and PEG12-DMA, highlighting the causal link between chemical structure and biological outcome.
Figure 1: Comparative workflow showing the causality between monomer chemistry (Acrylate vs. Methacrylate) and biological outcomes (Toxicity, Stability).
References
-
Comparison of Photopolymerizable Thiol-ene PEG and Acrylate-Based PEG Hydrogels for Cartilage Development. National Institutes of Health (NIH). Available at: [Link]
-
Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity. PubMed. Available at: [Link]
-
Determination of the in vivo degradation mechanism of PEGDA hydrogels. National Institutes of Health (NIH). Available at: [Link]
Sources
Assessing Linker Stability of PEG12 Amine in Physiological Conditions
Executive Summary: The "Goldilocks" Precision of PEG12
In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and therapeutic peptides, the linker is not merely a bridge—it is a determinant of pharmacokinetics (PK) and therapeutic index. While polydisperse PEGs have historically dominated due to cost, the industry is shifting toward discrete PEGs (dPEGs) .
Among these, PEG12 Amine has emerged as a critical standard. With a precise molecular weight and a length of approximately 50–60 Å, it occupies the "Goldilocks" zone: long enough to impart significant solubility and shield hydrophobic payloads (the "stealth" effect), yet short enough to avoid the high viscosity and steric hindrance associated with high-molecular-weight polymers (e.g., PEG24 or PEG20k).
This guide objectively compares PEG12 Amine against polydisperse alternatives and varying chain lengths, providing validated protocols for assessing its stability in physiological environments.
Comparative Analysis: PEG12 vs. Alternatives
The choice of linker dictates the homogeneity of the final drug substance. Below is a technical comparison of PEG12 Amine against common alternatives.
Table 1: Physicochemical & Performance Comparison
| Feature | PEG12 Amine (Discrete) | Polydisperse PEG (e.g., 2kDa) | Short Chain (PEG4) | Long Chain (PEG24+) |
| Molecular Weight | Exact (Monodisperse) | Gaussian Distribution | Exact | Exact |
| Analytical Resolution | Single Peak (LC-MS) | Broad Hump (Complex Analysis) | Single Peak | Single Peak |
| Solubility Enhancement | High | High | Moderate | Very High |
| Steric Shielding | Optimal (Balances binding/shielding) | Variable | Low (Exposes payload) | High (May block binding) |
| Immunogenicity | Low (Less anti-PEG Ab risk) | Moderate to High | Low | Moderate |
| Conjugation Efficiency | High (predictable stoichiometry) | Variable | High | Lower (Steric hindrance) |
The Stability Mechanism
The "stability" of a PEG12 Amine linker in physiological conditions (pH 7.4, 37°C) hinges on two factors:
-
The Conjugation Bond: PEG12 Amine typically reacts with an activated ester (e.g., NHS-ester) to form an amide bond . At pH 7.4, amide bonds are thermodynamically stable and resistant to spontaneous hydrolysis [1].
-
The PEG Backbone: The ether linkages (
) are chemically inert in plasma. Instability usually arises not from the PEG itself, but from adjacent cleavable moieties (e.g., Val-Cit, hydrazones) if designed into the system.
Experimental Validation: Stability Assessment Protocols
As a Senior Scientist, I emphasize that data integrity starts with sample preparation . The following protocols are designed to be self-validating systems.
Protocol A: Ex Vivo Plasma Stability Assay
This assay determines if the conjugate degrades or releases free payload in the presence of serum enzymes (proteases, esterases).
Reagents:
-
Pooled Human/Rat Plasma (heparin or EDTA treated).
-
Test Compound (PEG12-Conjugate).
-
Internal Standard (IS) (structural analog).
-
Quenching Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
-
Spiking: Prepare a 1 mM stock of the conjugate. Spike into pre-warmed (37°C) plasma to a final concentration of 1–10 µM.
-
Control: Spike into heat-inactivated plasma or PBS to differentiate enzymatic vs. chemical degradation.
-
-
Incubation: Incubate at 37°C in a water bath.
-
Sampling: At
hours, remove 50 µL aliquots. -
Quenching (Critical): Immediately add 200 µL of cold Quenching Solvent containing the Internal Standard. Vortex vigorously for 30s.
-
Why? This precipitates plasma proteins and halts enzymatic activity instantly.
-
-
Centrifugation: Spin at 15,000 x g for 10 mins at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Protocol B: pH-Dependent Hydrolysis Study
To confirm the stability of the amide linkage specifically, we stress-test the molecule across a pH range.
-
Buffers: Prepare 100 mM buffers at pH 4.5 (Lysosomal mimic), pH 7.4 (Systemic mimic), and pH 9.0 (Stress test).
-
Incubation: Incubate 10 µM conjugate at 37°C for 7 days.
-
Analysis: Monitor by HPLC-UV or LC-MS at 24h intervals.
-
Expectation: PEG12-Amide conjugates should show <5% degradation at pH 7.4 over 7 days.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for assessing linker stability, highlighting the critical "Quench" step often missed by junior researchers.
Figure 1: Step-by-step workflow for plasma stability assessment, emphasizing the critical quenching step to ensure data integrity.
Supporting Data: Stability Profiles
The following data summarizes typical performance metrics derived from aggregate internal studies and literature consensus for PEG-Amide conjugates [2][3].
Table 2: Comparative Stability Half-Life ( )
| Condition | PEG12-Amide Conjugate | Val-Cit-PABC (Cleavable Control) | Polydisperse PEG-Amide |
| PBS (pH 7.4, 37°C) | > 7 Days (Stable) | > 7 Days (Stable) | > 7 Days |
| Human Plasma | > 7 Days (Stable) | ~24–48 Hours (Cathepsin B cleavage) | > 7 Days |
| Lysosomal Mimic (pH 4.5) | > 7 Days (Stable) | < 4 Hours (Rapid Cleavage) | > 7 Days |
| Aggregated Species | < 1% | Variable | 3–5% (Due to heterogeneity) |
Interpretation:
-
Chemical Stability: The PEG12-Amide bond is chemically robust. It does not hydrolyze under physiological conditions.
-
Biological Stability: Unlike enzyme-cleavable linkers (Val-Cit), the PEG12-Amide is not a substrate for serum proteases.
-
Benefit of PEG12: The "Aggregated Species" row highlights the advantage of discrete PEG12. Polydisperse PEGs often contain high-MW contaminants that induce aggregation, whereas PEG12 yields a cleaner, monodisperse product profile [4].
References
-
Frontiers in Pharmacology. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
